Latrunculin B
説明
This compound is a 14-membered macrolide attached to 2-thiazolidinone moiety, isolated from Red Sea sponge Latrunculia magnifica.
This compound has been reported in Brassica napus, Chromodoris quadricolor, and other organisms with data available.
14-membered macrolide attached to 2-thiazolidinone moiety; from Red Sea sponge Latrunculia magnifica; see also latrunculin A; structure given in first source
特性
IUPAC Name |
(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-JRIKCGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-94-7 | |
| Record name | Latrunculin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrunculin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrunculin B | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LATRUNCULIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Latrunculin B on Actin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latrunculin B, a potent marine macrolide toxin isolated from the sponge Latrunculia magnifica, is a widely utilized cell-permeable tool in cell biology research for the dynamic and reversible disruption of the actin cytoskeleton. Its mechanism of action centers on the direct interaction with monomeric globular actin (G-actin), effectively preventing its polymerization into filamentous actin (F-actin). This sequestration of G-actin monomers shifts the cellular equilibrium towards F-actin depolymerization, leading to a rapid and profound disassembly of the actin cytoskeleton. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, its effects on cellular processes, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it impacts.
Core Mechanism of Action: G-Actin Sequestration
This compound exerts its effects on the actin cytoskeleton through a direct and specific interaction with G-actin. It forms a high-affinity, 1:1 stoichiometric complex with G-actin, preventing its incorporation into growing actin filaments.[1][2][3][4]
Binding Site: The binding pocket for this compound is located in the nucleotide-binding cleft of G-actin, between subdomains 2 and 4.[2][5] This strategic location is critical for its inhibitory function. By occupying this cleft, this compound sterically hinders the conformational changes that are essential for the G-actin to F-actin transition.
Inhibition of Polymerization: The binding of this compound to G-actin effectively "locks" the monomer in a conformation that is incompatible with polymerization. This sequestration of actin monomers from the available pool disrupts the dynamic equilibrium of the actin cytoskeleton, leading to the net depolymerization of existing actin filaments as the natural process of subunit dissociation from the filament ends continues without subsequent re-addition of monomers.[2][3]
Reversibility: The effects of this compound are generally reversible upon its removal from the cellular environment, allowing for the study of actin-dependent processes with temporal control.[2]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound with actin and its cellular effects.
| Parameter | Value | Species/Cell Type | Method | Reference |
| Binding Affinity (Kd) | 74 nM | Maize Pollen Actin | Equilibrium Dialysis | [6] |
| Stoichiometry of Binding | 1:1 | G-actin | In vitro studies | [1][2][3] |
| Parameter | Concentration | Cell Type/Condition | Effect | Reference |
| IC50 (Cell Growth) | 7.1 µM | HCT116 cells | Growth inhibition | [1] |
| 4.8 µM | MDA-MB-435 cells | Growth inhibition | [1] | |
| IC50 (Mechanical Properties) | ~60 nM | Fibroblasts (serum-free) | Disruption of cellular mechanical properties | [7] |
| ~900 nM | Fibroblasts (with calf serum) | Disruption of cellular mechanical properties | [7] | |
| Effective Concentration | 5 - 7 nM | Pollen Tube | Half-maximal inhibition of extension | [2] |
| 40 - 50 nM | Pollen | Half-maximal inhibition of germination | [2] | |
| 0.1 - 0.5 µM | CHO cells | Disruption of actin cytoskeleton | [8] | |
| 1 - 60 µM | 3T3-L1 adipocytes | Dose-dependent disruption of cortical actin |
Experimental Protocols
Pyrene-Actin Polymerization Assay
This in vitro assay is a standard method to monitor the kinetics of actin polymerization in the presence or absence of inhibitors like this compound. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Materials:
-
Lyophilized pyrene-labeled rabbit muscle actin
-
Unlabeled rabbit muscle actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Actin Preparation: Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a stock concentration (e.g., 10 µM). The proportion of pyrene-labeled actin is typically 5-10%. Keep on ice for at least 1 hour to ensure depolymerization. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.
-
Reaction Setup: In a fluorometer cuvette, prepare the reaction mixture by adding G-buffer, the desired concentration of this compound or DMSO vehicle, and the G-actin solution to a final volume that is 90% of the total reaction volume.
-
Initiation of Polymerization: To start the reaction, add 1/10th of the final volume of 10x Polymerization Buffer. Mix quickly but gently to avoid introducing air bubbles.
-
Data Acquisition: Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time. The initial lag phase, the steep polymerization phase, and the final plateau can be analyzed to determine the effects of this compound on nucleation, elongation, and the steady-state of actin polymerization.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in fixed cells using fluorescently labeled phalloidin, which binds specifically to F-actin.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle in cell culture medium for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate the cells with a solution of fluorescently labeled phalloidin in blocking buffer for 20-60 minutes at room temperature in the dark. A nuclear counterstain like DAPI can be included in this step.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Logical Relationships
The disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways that are intrinsically linked to actin dynamics.
Disruption of Focal Adhesion Signaling
Focal adhesions are crucial for cell adhesion, migration, and mechanotransduction, and their integrity is dependent on the actin cytoskeleton. This compound-induced actin depolymerization leads to the disassembly of focal adhesions and the inhibition of downstream signaling.
Caption: this compound disrupts focal adhesion signaling by promoting F-actin depolymerization.
Impact on RhoA-mDia1 Signaling
The RhoA GTPase is a key regulator of actin dynamics, often acting through formins like mDia1 to promote the nucleation and elongation of actin filaments. The interplay between RhoA signaling and this compound can be complex. While this compound disrupts the downstream effects of RhoA on actin polymerization, some studies suggest that the accumulation of G-actin can, in some contexts, influence upstream components of the Rho pathway.
Caption: this compound inhibits actin polymerization downstream of the RhoA-mDia1 signaling pathway.
Regulation of YAP/TAZ Signaling
The transcriptional co-activators YAP and TAZ are key mediators of mechanotransduction, and their nuclear localization and activity are regulated by the state of the actin cytoskeleton. Disruption of actin stress fibers by this compound typically leads to the cytoplasmic retention and inactivation of YAP/TAZ.
References
- 1. Substratum Stiffness and this compound Modulate the Gene Expression of the Mechanotransducers YAP and TAZ in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. MRTF potentiates TEAD‐YAP transcriptional activity causing metastasis | The EMBO Journal [link.springer.com]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 6. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Transcriptional effects of actin-binding compounds: the cytoplasm sets the tone - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Biological Activity of Latrunculin B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Latrunculin B is a potent, cell-permeable marine toxin that has become an invaluable tool in cell biology and a subject of interest in drug development due to its specific inhibition of actin polymerization. This technical guide provides an in-depth exploration of the origin of this compound, its mechanism of action, and detailed protocols for key experimental assays. Quantitative data on its biological activity are presented for comparative analysis. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and applications in research.
Introduction
This compound is a member of the latrunculin family of macrolides, which were first discovered in the 1970s.[1] These natural products are known for their profound and reversible effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for cell shape, motility, and division.[2][3] this compound's ability to bind to monomeric globular actin (G-actin) and prevent its polymerization into filamentous actin (F-actin) makes it a more specific and often preferred tool for studying actin dynamics compared to other cytoskeletal drugs like the cytochalasins.[2][4]
Origin and Isolation of this compound
This compound is a natural product isolated from the marine sponge Latrunculia magnifica (also classified as Negombata magnifica), a vibrant red sponge found in the Red Sea, particularly in the Gulf of Aqaba.[1][2] The production of latrunculins serves as a chemical defense mechanism for the sponge, deterring predation by fish and other marine organisms.[2] The toxin is stored in membrane-bound vacuoles within the sponge's cells, preventing self-toxicity.[2]
-
Collection and Extraction: The sponge material is collected and immediately preserved, often by freezing or immersion in a solvent like ethanol or methanol, to prevent degradation of the active compounds. The preserved sponge is then homogenized and extracted with an organic solvent.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include silica gel chromatography, high-performance liquid chromatography (HPLC), and other forms of column chromatography. The purity of the isolated this compound is typically assessed by HPLC and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biosynthesis of this compound
The biosynthesis of this compound is believed to occur through a complex pathway involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[5][6] While the complete biosynthetic gene cluster for this compound has not been fully elucidated, the structures of latrunculins, which are macrolides containing a thiazolidinone ring, are characteristic of hybrid PKS-NRPS products.
// Nodes Acetyl_CoA [label="Acetyl-CoA\n(Starter Unit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA\n(Extender Units)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS_Module [label="Polyketide Synthase (PKS)\nModules", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Chain [label="Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; NRPS_Module [label="Non-Ribosomal Peptide\nSynthetase (NRPS) Module", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazolidinone_Formation [label="Thiazolidinone Ring\nFormation & Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Latrunculin_B [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Acetyl_CoA -> PKS_Module; Malonyl_CoA -> PKS_Module; PKS_Module -> Polyketide_Chain; Polyketide_Chain -> Thiazolidinone_Formation; Cysteine -> NRPS_Module; NRPS_Module -> Thiazolidinone_Formation; Thiazolidinone_Formation -> Latrunculin_B; } dot Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its biological effects by directly interacting with G-actin monomers in a 1:1 stoichiometric ratio.[2] This binding occurs near the nucleotide-binding cleft of the actin monomer, preventing it from polymerizing into F-actin filaments.[2] The sequestration of G-actin monomers shifts the equilibrium of actin dynamics towards depolymerization, leading to the disassembly of existing actin filaments. This disruption of the actin cytoskeleton affects a multitude of cellular processes.
// Nodes LatB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Actin [label="G-Actin\n(Monomer)", fillcolor="#FBBC05", fontcolor="#202124"]; LatB_G_Actin [label="this compound-G-Actin\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_Actin [label="F-Actin\n(Filament)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolymerization [label="Depolymerization", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LatB -> LatB_G_Actin [label="Binds to"]; G_Actin -> LatB_G_Actin; G_Actin -> Polymerization [label="ATP"]; Polymerization -> F_Actin; F_Actin -> Depolymerization [label="ADP"]; Depolymerization -> G_Actin; LatB_G_Actin -> Polymerization [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"]; } dot Caption: Mechanism of this compound's inhibition of actin polymerization.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Concentrations of this compound
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Actin Polymerization (in vitro, no serum) | Rabbit skeletal muscle actin | ~60 nM | [7][8] |
| Actin Polymerization (in vitro, with serum) | Rabbit skeletal muscle actin | ~900 nM | [7][8] |
| Cytotoxicity (MTT Assay) | HCT116 (Human Colon Carcinoma) | 7.1 µM | |
| Cytotoxicity (MTT Assay) | MDA-MB-435 (Human Melanoma) | 4.8 µM | |
| Pollen Germination Inhibition | Maize Pollen | 40-50 nM | [2] |
| Pollen Tube Extension Inhibition | Maize Pollen | 5-7 nM | [2] |
Table 2: Binding Affinity of Latrunculins to G-Actin
| Compound | Actin Source | Dissociation Constant (Kd) | Reference |
| Latrunculin A | Rabbit skeletal muscle actin | 200 nM | [9] |
| This compound | Maize pollen actin | 74 nM | [5] |
Note: Latrunculin A data is included for comparison as it is structurally very similar to this compound and often used as a reference.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified G-actin into F-actin, often by monitoring the fluorescence of pyrene-labeled actin.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing monomeric G-actin.
-
Assay Setup: In a 96-well black microplate, prepare the reaction mixtures. For a 100 µL final volume, add the desired concentration of this compound or DMSO vehicle control to G-buffer.
-
Initiation of Polymerization: Add the G-actin solution (a mixture of labeled and unlabeled actin, typically 5-10% pyrene-labeled) to the wells. Immediately add 10 µL of 10x Polymerization Buffer to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity every 15-30 seconds for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates of polymerization in the presence of different concentrations of this compound to the vehicle control.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_actin [label="Prepare G-Actin Solution\n(Pyrene-labeled + Unlabeled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_plate [label="Set up 96-well Plate with\nthis compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_actin [label="Add G-Actin to Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate_polymerization [label="Initiate Polymerization\n(Add 10x Polymerization Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_fluorescence [label="Kinetic Fluorescence Reading\n(Ex: 365 nm, Em: 407 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data\n(Plot Fluorescence vs. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_actin; prepare_actin -> setup_plate; setup_plate -> add_actin; add_actin -> initiate_polymerization; initiate_polymerization -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; } dot Caption: Workflow for an in vitro actin polymerization assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[10][11][12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well clear cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability versus the logarithm of this compound concentration and determine the IC50 value using non-linear regression.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the effect of this compound on the migration of a sheet of cells.[14][15][16][17]
Materials:
-
Cell line that forms a confluent monolayer
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
6- or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0. Place the plate in an incubator and capture images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the initial wound area.
Conclusion
This compound, a natural toxin originating from the marine sponge Latrunculia magnifica, is a powerful tool for investigating the dynamics of the actin cytoskeleton. Its specific mechanism of action, involving the sequestration of G-actin monomers, provides a reliable method for disrupting actin-dependent cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the complete biosynthetic pathway of this compound could open new avenues for its biotechnological production and the development of novel therapeutic agents targeting the actin cytoskeleton.
References
- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. This compound, Latrunculia magnifica [sigmaaldrich.com]
- 5. Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. journals.biologists.com [journals.biologists.com]
- 8. This compound | Actin | Tocris Bioscience [tocris.com]
- 9. Latrunculin A, Latrunculia magnifica [sigmaaldrich.com]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. clyte.tech [clyte.tech]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Latrunculin B: A Technical Guide to its Chemical Structure, Properties, and Applications in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin B is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica (also cited as Negombata magnifica).[1][2][3] It belongs to a family of macrolides that are powerful inhibitors of actin polymerization.[4][5] By binding to globular actin (G-actin) monomers, this compound prevents their assembly into filamentous actin (F-actin), leading to the rapid disassembly of the actin cytoskeleton.[6][7] This property makes it an invaluable tool in cell biology for investigating the multitude of cellular processes that depend on a dynamic actin network, including cell motility, division, and signal transduction.[4][6] While structurally similar to Latrunculin A, this compound is generally considered slightly less potent but may be preferred for short-term studies due to its gradual inactivation in serum-containing media.[8][9] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is a macrolide characterized by a 14-membered bicyclic lactone ring attached to a 2-thiazolidinone moiety.[2] Its distinct structure is responsible for its specific interaction with actin monomers.
| Property | Value | References |
| Chemical Formula | C₂₀H₂₉NO₅S | [1][2] |
| Molecular Weight | 395.51 g/mol | [1][2] |
| CAS Number | 76343-94-7 | [1] |
| Appearance | Solid, off-white to light yellow film or powder | [10][11] |
| Purity | Typically >95-97% | [7] |
| Solubility | Soluble in DMSO (~25 mg/ml), Ethanol (~25 mg/ml), Methanol (~50 mg/ml) | [7] |
| Storage | Store at -20°C, protect from light. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. | [10] |
| IUPAC Name | (4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | [2] |
| SMILES | C[C@H]/1CC[C@@H]2C--INVALID-LINK--([C@@H]3CSC(=O)N3)O">C@HOC(=O)/C=C(\CC/C=C1)/C | [1][2] |
Mechanism of Action: Actin Polymerization Inhibition
The primary mechanism of action for this compound is the disruption of actin filament dynamics. It achieves this by sequestering G-actin monomers, thereby preventing their incorporation into growing F-actin filaments.[7]
-
Binding: this compound binds to G-actin monomers with a 1:1 stoichiometry.[1][6] The binding site is located near the nucleotide-binding cleft, a critical region for polymerization.[1][12]
-
Sequestration: By forming a stable complex with G-actin, this compound effectively reduces the cellular pool of available actin monomers for polymerization.
-
Depolymerization: The continuous disassembly of F-actin at the minus ("pointed") end, coupled with the inhibition of assembly at the plus ("barbed") end due to monomer sequestration, leads to a net depolymerization of existing actin filaments.[4][6]
This mechanism is distinct from that of other actin-disrupting agents like cytochalasins, which primarily cap the barbed ends of filaments.[1]
Caption: Mechanism of this compound action on actin polymerization.
Biological and Cellular Effects
The disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular functions.[6][13]
-
Cell Morphology and Motility: Cells treated with this compound typically lose their structural integrity, round up, and exhibit a cessation of motile activities such as migration and invasion.[1][8] This has made it a tool for cancer research, where it can inhibit processes associated with metastasis.[6][14]
-
Cell Division: As the actin cytoskeleton is essential for the formation of the contractile ring during cytokinesis, this compound treatment inhibits cell division, leading to an accumulation of multinucleated cells.[6][15] Studies have also shown that it can induce a mitotic delay by activating an actin-dependent checkpoint.[16]
-
Intracellular Transport and Endocytosis: Actin filaments serve as tracks for the movement of vesicles and organelles. This compound disrupts these processes, affecting endocytosis and exocytosis.[6][17]
-
Signal Transduction: The integrity of the actin cytoskeleton can influence signaling pathways. For instance, treatment with this compound has been shown to decrease the insulin-stimulated activation of the protein kinase Akt/PKB in adipocytes, suggesting a role for actin in scaffolding signaling components.[18]
-
Apoptosis: At high concentrations, this compound can induce programmed cell death by activating caspase-3/7 pathways.[1]
Caption: this compound's effect on the Akt/PKB signaling pathway.
Experimental Protocols and Usage
This compound is a standard reagent for the experimental depolymerization of F-actin in living cells.
General Protocol for Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 5-10 mM) of this compound in anhydrous DMSO. Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Culture: Plate cells on an appropriate substrate (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency in standard culture medium.
-
Working Solution Preparation: On the day of the experiment, dilute the DMSO stock solution into pre-warmed culture medium to the final desired working concentration. It is critical to vortex the solution thoroughly. A vehicle control (medium with an equivalent concentration of DMSO) should always be run in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (typically 15 minutes to 2 hours) at 37°C in a CO₂ incubator. The optimal time and concentration must be determined empirically for each cell type and experimental goal.
-
Analysis: Proceed with downstream analysis, such as live-cell imaging, immunofluorescence staining for F-actin (e.g., with phalloidin), or biochemical assays.
Note: The effects of this compound are generally reversible upon washout, although the recovery dynamics can vary between cell types.[8]
Typical Working Concentrations
| Application | Cell Type / System | Concentration Range | Incubation Time | References |
| Inhibition of Pollen Tube Extension | Tobacco Pollen | 5 - 7 nM (half-maximal) | Not specified | |
| Disruption of Mechanical Properties | Chick Embryo Fibroblasts | 20 - 200 nM | 30 minutes | [19][20] |
| F-actin Disruption for Imaging | HeLa Cells | 1 - 5 µM | 30 - 60 minutes | [21][22] |
| Inhibition of Endocytosis | Tobacco Pollen Tubes | Low nM range | Not specified | [17] |
| Depolymerization Prior to Lysis | Platelets | 20 µM | 20 minutes | [23] |
digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="1. Culture Cells\non appropriate substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare [label="2. Prepare Working Solutions\n(this compound & Vehicle Control)", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="3. Treat Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="4. Incubate\n(e.g., 30 min at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Analyze Cellular Effects", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; microscopy [label="Microscopy\n(Phalloidin Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; biochem [label="Biochemical Assays\n(e.g., Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; motility [label="Motility/Invasion\nAssay", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> prepare; prepare -> treat; treat -> incubate; incubate -> analysis; analysis -> microscopy [label="Imaging"]; analysis -> biochem [label="Functional"]; analysis -> motility [label="Phenotypic"]; microscopy -> end; biochem -> end; motility -> end; }
Caption: A typical workflow for studying this compound's cellular effects.
Summary of Quantitative Data
| Parameter | Value | Context | References |
| Dissociation Constant (Kd) | ~60 nM | Binding to G-actin | [7][9] |
| IC₅₀ (Cell Growth) | 7.1 µM | HCT116 human colon cancer cells | |
| IC₅₀ (Cell Growth) | 4.8 µM | MDA-MB-435 human breast cancer cells | |
| EC₅₀ (Mechanical Disruption) | ~60 nM | Chick embryo fibroblasts in collagen matrix | [19] |
| EC₅₀ (Pollen Germination) | 40 - 50 nM | Pollen germination inhibition |
Biogenesis and Synthesis
This compound is a natural product derived from marine sponges.[1] While it is primarily sourced through isolation from these organisms, total syntheses have been developed, which also allow for the creation of novel analogues for structure-activity relationship studies and the development of photoswitchable versions for spatiotemporal control of actin dynamics.[15][24][25][26][27]
Conclusion
This compound is a cornerstone chemical tool for cell biology and related fields. Its specific mechanism of sequestering G-actin monomers provides a reliable method for acutely disrupting the actin cytoskeleton, enabling researchers to probe the fundamental roles of actin in a vast array of cellular processes. With well-characterized properties and a wealth of literature detailing its use, this compound will continue to be an essential compound for scientists investigating the cytoskeleton in both health and disease.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H29NO5S | CID 6436219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 76343-94-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of actin polymerisation by low concentration this compound affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. pnas.org [pnas.org]
- 25. Catalysis-based total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chemrxiv.org [chemrxiv.org]
Latrunculin B: A Technical Guide to its Inhibition of Actin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Latrunculin B, a potent inhibitor of actin polymerization. It provides a comprehensive overview of its biochemical interactions, quantitative data on its activity, and detailed protocols for key experimental assays.
Core Mechanism of Action: Sequestration of Monomeric Actin
This compound exerts its inhibitory effect on actin polymerization primarily through a direct interaction with actin monomers (G-actin). The core mechanism involves the following key steps:
-
Binding to G-actin: this compound binds to monomeric G-actin in a 1:1 stoichiometric ratio.[1][2] This binding occurs near the nucleotide-binding cleft of the actin monomer.[2]
-
Sequestration: By forming a complex with G-actin, this compound effectively sequesters these monomers, preventing them from incorporating into growing actin filaments (F-actin).[3]
-
Inhibition of Polymerization: The sequestration of G-actin reduces the pool of available monomers for polymerization, thereby inhibiting both the nucleation of new filaments and the elongation of existing ones.[3] This disruption of the dynamic equilibrium between G-actin and F-actin leads to a net depolymerization of actin filaments within the cell.[3]
This compound is a cell-permeable marine toxin, allowing it to effectively disrupt the actin cytoskeleton in vivo. While structurally similar to Latrunculin A, this compound is generally considered to be less potent.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of latrunculins with actin and their effects on cellular processes.
| Parameter | Value | Actin Type | Condition | Reference |
| Binding Affinity (Kd) | ||||
| Latrunculin A | 0.1 µM | Mg-ATP-actin monomers | in vitro | [4] |
| Latrunculin A | 0.4 µM | Mg-ADP-Pi-actin monomers | in vitro | [4] |
| Latrunculin A | 4.7 µM | Mg-ADP-actin monomers | in vitro | [4] |
| Latrunculin A | ~0.2 µM | G-actin | in vitro | [5] |
| Half-maximal Inhibitory Concentration (IC50) | ||||
| This compound | ~60 nM | - | Disruption of cellular mechanical properties (in the absence of serum) | [5] |
| This compound | ~900 nM | - | Disruption of cellular mechanical properties (in the presence of serum) | [5] |
| This compound | 40-50 nM | Pollen | Inhibition of germination | [2] |
| This compound | 5-7 nM | Pollen | Inhibition of tube extension | [2] |
| This compound | 7.1 µM | HCT116 cancer cells | Growth inhibition | |
| This compound | 4.8 µM | MDA-MB-435 cancer cells | Growth inhibition |
Signaling Pathways and Molecular Interactions
The primary interaction of this compound is directly with G-actin, which then impacts all downstream processes that rely on actin polymerization.
Figure 1. Mechanism of this compound inhibition of actin polymerization.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.
Objective: To quantify the effect of this compound on the rate and extent of actin polymerization.
Materials:
-
Monomeric actin (unlabeled)
-
Pyrene-labeled G-actin
-
This compound stock solution (in DMSO)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[6]
-
Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[6]
-
Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm[7]
Procedure:
-
Preparation of Actin Monomers: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range (e.g., 2-5 µM).
-
Incubation with this compound: Add various concentrations of this compound (or DMSO as a vehicle control) to the G-actin solution. Incubate on ice for a short period (e.g., 5 minutes) to allow for binding.
-
Initiation of Polymerization: Transfer the reaction mixtures to a cuvette or a 96-well plate. Initiate polymerization by adding the polymerization-inducing buffer (e.g., 1/10th volume of 10x KMEI).[6]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. The increase in fluorescence corresponds to the formation of F-actin.
-
Data Analysis: Plot fluorescence intensity versus time. The initial lag phase represents nucleation, the steep slope represents the elongation rate, and the plateau represents the steady-state. The inhibitory effect of this compound can be quantified by comparing the elongation rates and the final fluorescence intensities of the treated samples to the control.
Figure 2. Experimental workflow for the pyrene-actin polymerization assay.
Co-sedimentation Assay
This assay is used to determine the binding of a substance to F-actin. Since this compound primarily binds to G-actin, a modified version of this assay can be used to demonstrate its sequestering activity by showing a reduction in the amount of pelletable F-actin.
Objective: To demonstrate that this compound reduces the amount of F-actin by sequestering G-actin.
Materials:
-
Monomeric actin
-
This compound stock solution (in DMSO)
-
G-buffer
-
Polymerization-inducing buffer
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing G-actin in G-buffer. Add increasing concentrations of this compound (and a DMSO control).
-
Induce Polymerization: Add polymerization-inducing buffer to all samples and incubate at room temperature for a sufficient time to allow polymerization to reach steady-state (e.g., 1 hour).
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for a duration that pellets F-actin (e.g., 30-60 minutes).[8]
-
Sample Collection: Carefully separate the supernatant (containing G-actin and this compound-G-actin complexes) from the pellet (containing F-actin).
-
SDS-PAGE Analysis: Resuspend the pellets in a volume of sample buffer equal to that of the supernatants. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Data Analysis: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in the supernatant and pellet fractions using densitometry. An increase in the amount of actin in the supernatant and a corresponding decrease in the pellet in the presence of this compound indicates its G-actin sequestering activity.
Figure 3. Logical flow of the co-sedimentation assay with this compound.
Conclusion
This compound is a powerful tool for studying the actin cytoskeleton due to its specific mechanism of sequestering G-actin and thereby inhibiting polymerization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular processes dependent on actin dynamics. The provided diagrams visually summarize the key molecular interactions and experimental workflows, facilitating a deeper understanding of its mode of action.
References
- 1. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. Actin polymerization assay | Andex [andexbiotech.com]
- 8. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Technical Guide to Latrunculin A and Latrunculin B for Researchers and Drug Development Professionals
An In-depth Examination of Two Potent Actin Polymerization Inhibitors
Executive Summary
Latrunculin A and Latrunculin B, marine macrolides isolated from the sponge Latrunculia magnifica, are indispensable tools in cell biology and promising candidates in drug discovery due to their potent and specific inhibition of actin polymerization. By forming a 1:1 stoichiometric complex with globular actin (G-actin), they prevent its incorporation into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton. This technical guide provides a comprehensive comparison of Latrunculin A and this compound, detailing their structural and functional differences, providing quantitative data on their activity, and outlining key experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with these powerful compounds.
Structural and Mechanistic Differences
Latrunculin A and this compound share a common mechanism of action, binding to G-actin near the nucleotide-binding cleft and sequestering it from the polymerizable pool.[1][2] However, subtle structural differences between the two molecules, primarily in the macrocyclic ring, lead to variations in their potency and cellular effects.[2][3] Latrunculin A possesses a 16-membered ring, while this compound has a 14-membered ring.[3] This structural variation is believed to contribute to the higher potency generally observed for Latrunculin A.[2][4]
The binding of both latrunculins to G-actin prevents the conformational changes necessary for polymerization and can also induce the depolymerization of existing actin filaments.[1][5] While both compounds are cell-permeable, Latrunculin A is reported to be more potent in disrupting the actin cytoskeleton and inhibiting cell growth in various cancer cell lines.[4] Conversely, the effects of this compound can be more transient, with some studies suggesting it is inactivated more rapidly in cellular environments.[2][4]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for Latrunculin A and this compound, providing a clear comparison of their binding affinities and cytotoxic effects.
Table 1: Binding Affinity for G-Actin
| Compound | Actin Species | Dissociation Constant (Kd) | Reference |
| Latrunculin A | ATP-actin | 0.1 µM | [3] |
| ADP-Pi-actin | 0.4 µM | [3] | |
| ADP-actin | 4.7 µM | [3] | |
| Rabbit Skeletal Muscle Actin | 180 - 220 nM | [3] | |
| This compound | Rabbit Skeletal Muscle Actin | ~200 nM | [3] |
| Maize Pollen Actin | 74 nM | [6] |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Reference |
| Latrunculin A | HCT116 | 7.1 µM | |
| MDA-MB-435 | 4.8 µM | ||
| Mouse RMS | 80 - 220 nM | [7] | |
| Human HT1080 | 80 - 220 nM | [7] | |
| Human RD | 80 - 220 nM | [7] | |
| Human Rh30 | 80 - 220 nM | [7] | |
| Human Rh41 | 80 - 220 nM | [7] | |
| This compound | HCT116 | Not specified, less potent than LatA | |
| MDA-MB-435 | Not specified, less potent than LatA | ||
| NIL8 (hamster fibroblasts) | Slightly less potent than LatA | [4] |
Key Experimental Protocols
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay is a fundamental method to quantify the effect of inhibitors on the kinetics of actin polymerization. It relies on the significant increase in fluorescence of pyrene-conjugated G-actin upon its incorporation into F-actin.[8][9][10]
Materials:
-
Pyrene-labeled G-actin (lyophilized)
-
Unlabeled G-actin (lyophilized)
-
G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Latrunculin A or this compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black 96-well plate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Reconstitution of Actin: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer to a stock concentration of ~10-20 µM. Incubate on ice for at least 1 hour to ensure complete depolymerization.
-
Preparation of Actin Working Solution: Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin to achieve the desired final concentration and labeling percentage (typically 5-10% pyrene-actin). Keep on ice.
-
Assay Setup: In a 96-well plate, add the desired concentrations of Latrunculin A, this compound, or DMSO (vehicle control).
-
Initiation of Polymerization: To each well, add the G-actin working solution and immediately add 1/10th volume of 10x Polymerization Buffer to initiate polymerization. Mix gently.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and plateau).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the elongation phase. The effect of the latrunculins will be observed as a decrease in the rate and extent of polymerization.
Signaling Pathways and Cellular Processes Affected
Disruption of the actin cytoskeleton by Latrunculin A and B has profound effects on numerous cellular processes and signaling pathways.
General Mechanism of Action
The primary mechanism involves the sequestration of G-actin monomers, shifting the equilibrium away from F-actin formation. This leads to a net depolymerization of actin filaments.
Caption: General mechanism of Latrunculin A and B action.
Induction of Apoptosis
Both Latrunculin A and B have been shown to induce apoptosis in various cell types.[11][12] The disruption of the actin cytoskeleton can trigger downstream signaling cascades leading to programmed cell death. One proposed mechanism involves the translocation of pro-apoptotic proteins like Bax to the mitochondria.[11]
Caption: Apoptosis induction by Latrunculins.
Impact on Cell Adhesion and Migration
The integrity of the actin cytoskeleton is crucial for cell adhesion and migration. By disrupting actin dynamics, latrunculins interfere with the formation of focal adhesions and lamellipodia, thereby inhibiting cell motility. This has significant implications for cancer research, as cell migration is a key process in metastasis.[13][14]
Caption: Workflow for a wound-healing (scratch) assay.
Conclusion
Latrunculin A and this compound are potent inhibitors of actin polymerization with distinct potencies and cellular effects. Latrunculin A is generally the more potent of the two. Their ability to specifically and reversibly disrupt the actin cytoskeleton makes them invaluable tools for investigating a wide range of cellular processes. For drug development professionals, their anti-proliferative and anti-migratory properties present exciting opportunities, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols necessary for the effective use and further investigation of these remarkable marine natural products.
References
- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic latrunculin derivatives as inhibitors of metastatic breast cancer: biological evaluations, preliminary structure-activity relationship and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 9. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 10. Actin polymerization assay | Andex [andexbiotech.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. adipogen.com [adipogen.com]
- 14. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
Understanding the Biological Activity of Latrunculin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latrunculin B is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It serves as a powerful research tool due to its specific and potent inhibition of actin polymerization. By binding to monomeric globular actin (G-actin), this compound prevents its incorporation into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton. This guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative effects on various cellular processes, detailed experimental protocols for its use, and its impact on key signaling pathways. This document is intended to be a comprehensive resource for researchers utilizing this compound in their experimental designs.
Core Mechanism of Action
This compound exerts its biological effects by directly targeting actin, a fundamental component of the eukaryotic cytoskeleton. The primary mechanism involves a high-affinity, 1:1 stoichiometric binding to G-actin monomers.[1] This interaction sequesters G-actin, rendering it unavailable for polymerization into F-actin filaments. The continuous, dynamic nature of the actin cytoskeleton relies on a balanced equilibrium between polymerization and depolymerization. By sequestering the available G-actin pool, this compound shifts this equilibrium towards net depolymerization, resulting in the disassembly of existing actin filaments.[2]
This disruption of the actin cytoskeleton has profound consequences for a multitude of cellular functions that are dependent on actin dynamics, including cell motility, cell division, endocytosis, and the maintenance of cell morphology.[2] While similar in its effect to the cytochalasin family of actin inhibitors, this compound's mechanism of sequestering G-actin monomers is distinct from the cytochalasins, which primarily act by capping the barbed ends of actin filaments.
Quantitative Data on Biological Activity
The potency of this compound has been quantified in various cellular contexts. The following tables summarize key quantitative data regarding its efficacy.
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (Growth Inhibition) | HCT116 (Human Colon Carcinoma) | 7.1 µM | |
| MDA-MB-435 (Human Melanoma) | 4.8 µM | ||
| Equilibrium Dissociation Constant (Kd) | Maize Pollen Actin | 74 nM | [3] |
| Half-maximal Disruption of Mechanical Properties | Chick Embryo Fibroblasts (without serum) | ~60 nM | [4] |
| Chick Embryo Fibroblasts (with serum) | ~900 nM | [4] | |
| Half-maximal Inhibition of Pollen Germination | Maize Pollen | 50 nM | [3] |
| Half-maximal Inhibition of Pollen Tube Growth | Maize Pollen | 5-7 nM | [1] |
Table 1: Potency and Efficacy of this compound
| Cellular Process | Cell Type | Concentration | Observed Effect | Reference |
| Actin Depolymerization | Smooth Muscle Cells | 0.5 µM | Disruption of stress fibers for up to 12 hours. | [5] |
| Inhibition of Secretion | Rat Peritoneal Mast Cells | 40 µg/mL | 85% inhibition of secretion from intact cells. | |
| Inhibition of Endocytosis | Budding Yeast | 200 µM | Inhibition of Lucifer Yellow uptake. | [6] |
| Disruption of Actin Cytoskeleton | Phytophthora infestans | 0.1 µM - 1 µM | Increased hyphal branching and formation of balloon-like shapes. | |
| Translocation of Actin into Nuclei | Permeabilized Mast Cells | 20 µg/mL | Induces translocation of actin into the nucleus. | [7] |
Table 2: Effective Concentrations of this compound in Various Cellular Processes
Experimental Protocols
General Guidelines for this compound Treatment
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can be stored at -20°C. When treating cells, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. The optimal concentration and duration of this compound treatment will vary depending on the cell type and the specific process being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for each experimental system.
Visualization of Actin Cytoskeleton Disruption by Phalloidin Staining
This protocol describes the visualization of F-actin in cultured cells treated with this compound using fluorescently labeled phalloidin.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound in complete culture medium for the appropriate duration. Include a vehicle control (DMSO) group.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium. If desired, use a mounting medium containing DAPI to visualize the nuclei.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a method to assess the effect of this compound on cell migration.
Materials:
-
Cells cultured to confluence in a multi-well plate
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
Pipette tips (p200 or p1000) or a cell-scratching instrument
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound or vehicle (DMSO) to the wells.
-
Imaging: Immediately acquire images of the wounds at time 0.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same wound fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the wound at different time points for each condition. The rate of wound closure is an indicator of cell migration.
Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts with appropriate pore size
-
Multi-well plates
-
Cells
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a multi-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Transwell insert. Add this compound or vehicle (DMSO) to the upper chamber at the desired concentrations.
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Impact on Signaling Pathways
The actin cytoskeleton is intricately linked to various signaling pathways that regulate cell behavior. Disruption of actin dynamics by this compound can, therefore, have significant downstream effects on these pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Evidence suggests that an intact actin cytoskeleton is necessary for the proper functioning of this pathway. Treatment of 3T3-L1 adipocytes with this compound has been shown to decrease the insulin-stimulated phosphorylation of Akt at Serine-473, indicating an inhibition of Akt activation.[8] This suggests that actin dynamics play a role in the spatial organization of signaling components upstream of Akt.
Rho Family GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. There exists a complex interplay and feedback mechanism between Rho GTPases and actin dynamics. Studies have shown that while this compound treatment did not inhibit RhoA activation induced by the FH2 domain of Dia1, it did decrease Rac1 activity in other contexts. This suggests that the relationship between the actin cytoskeleton and Rho GTPase activity is not uniform and can be context-dependent. Disruption of the actin cytoskeleton by this compound can uncouple the feedback loops that regulate the activity of these GTPases. For instance, in some cellular systems, actin polymerization is required for the positive feedback that sustains Rac1 activity at the leading edge of migrating cells.
Applications in Drug Development
The critical role of the actin cytoskeleton in cell migration and invasion makes it an attractive target for cancer therapy. The ability of this compound to inhibit these processes has led to its investigation as a potential anti-metastatic agent. Furthermore, its use as a tool to dissect the signaling pathways that control cell motility provides a valuable platform for the identification and validation of novel drug targets. By understanding the intricate connections between the actin cytoskeleton and cellular signaling, researchers can develop more targeted and effective therapeutic strategies.
Conclusion
This compound is an indispensable tool for cell biologists and drug discovery scientists. Its specific mechanism of action, potent biological activity, and the wealth of research surrounding its use make it an ideal probe for investigating the myriad of cellular processes that are dependent on a dynamic actin cytoskeleton. This guide has provided a comprehensive overview of its biological activity, quantitative effects, and experimental applications, and it is hoped that this will serve as a valuable resource for the scientific community.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Latrunculin B: A Comprehensive Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin B is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It serves as a powerful and widely used tool in cell biology for investigating the dynamics and functions of the actin cytoskeleton. By specifically binding to monomeric globular actin (G-actin), this compound prevents its polymerization into filamentous actin (F-actin), leading to the disruption of microfilament structures.[1][2] This inhibitory action allows researchers to probe the critical roles of the actin cytoskeleton in a multitude of cellular processes, including cell motility, division, endocytosis, and signal transduction.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant cellular pathways.
Mechanism of Action
This compound disrupts actin polymerization by forming a 1:1 stoichiometric complex with G-actin, sequestering it from the pool of available monomers for filament assembly.[1][2] This action leads to a net depolymerization of existing F-actin filaments, resulting in the breakdown of actin-based structures such as stress fibers and lamellipodia.[5] While similar in effect to cytochalasins, latrunculins operate through a distinct mechanism and often exhibit higher potency.[6]
Caption: Mechanism of this compound action on actin polymerization.
Quantitative Data
The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific process being investigated. The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 and Effective Concentrations of this compound
| Parameter | Cell Type/System | Concentration | Notes | Reference(s) |
| IC50 (in vitro F-actin polymerization) | N/A (in the absence of serum) | ~60 nM | Interacts with G-actin in a 1:1 ratio. | [1] |
| IC50 (in vitro F-actin polymerization) | N/A (in the presence of calf serum) | ~900 nM | Serum proteins can affect this compound activity. | [1] |
| Half-maximal inhibition of pollen germination | Maize pollen | 40-50 nM | --- | [1] |
| Half-maximal inhibition of pollen tube extension | Maize pollen | 5-7 nM | Pollen tube growth is more sensitive than germination. | [1] |
| Effective concentration for disrupting actin cytoskeleton | Fibroblast Populated Collagen Matrices | 20 nM - 200 nM | A broader effective range is observed for Cytochalasin D. | [7][8] |
| Inhibition of HeLa cell growth (IC50) | HeLa cells | 1.4 µM | --- | [9] |
| Inhibition of HCT116 cell growth (IC50) | HCT116 cells | 7.1 µM | Less potent than Latrunculin A. | [10] |
| Inhibition of MDA-MB-435 cell growth (IC50) | MDA-MB-435 cells | 4.8 µM | Less potent than Latrunculin A. | [10] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | Concentration | Incubation Time | Observed Effect | Reference(s) |
| Inhibition of Secretion | Rat Peritoneal Mast Cells | 40 µg/mL | 1 hour | 85% maximal inhibition of secretion. | [11] |
| Prevention of Cell Spreading | Rat Peritoneal Mast Cells | 5 µg/mL | N/A | Prevents stimulus-induced cell spreading. | [11] |
| Aberrant Hyphal Growth | Phytophthora infestans | 0.1 µM | N/A | Increased hyphal branching and irregular tube diameters. | [3] |
| Disruption of ER-PM Junction Motility | HeLa Cells | 5 µM | 30 minutes | Increased lateral motility of ER-PM junctions. | [12] |
| Inhibition of FAK and Paxillin Phosphorylation | MIN6B1 cells | N/A | N/A | Significantly inhibits glucose-induced phosphorylation. | [13] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, anhydrous
-
Sterile microcentrifuge tubes
-
Cell culture medium or appropriate buffer
Protocol:
-
Reconstitution of Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[7]
-
Alternatively, for some applications, ethanol can be used as a solvent.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Stock solutions in DMSO are generally stable for several months.[6]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium or the appropriate experimental buffer.[7]
-
It is crucial to ensure thorough mixing to achieve a homogenous solution.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[7]
-
Visualizing Actin Cytoskeleton Disruption via Immunofluorescence
This protocol outlines the steps to visualize the effects of this compound on the actin cytoskeleton using phalloidin, a high-affinity probe for F-actin.
Caption: A typical experimental workflow for visualizing the actin cytoskeleton.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound working solution and vehicle control (DMSO in medium)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.
-
For the control, use medium containing the same concentration of DMSO as the this compound-treated wells.
-
Incubate the cells for the desired time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS.
-
Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add blocking solution and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Dilute the fluorescently-labeled phalloidin in blocking solution according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the phalloidin solution to the coverslips.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the phalloidin solution and wash the cells three times with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells two more times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Cell Migration Analysis: Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cells cultured to confluence in a multi-well plate (e.g., 24-well plate)
-
This compound working solution and vehicle control
-
Sterile p200 pipette tip or a specialized scratch tool
-
Cell culture medium (serum-free or low-serum medium is often used to minimize cell proliferation)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them until they form a confluent monolayer.
-
Creating the Wound:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Alternatively, use a commercially available scratch assay insert to create a more uniform cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment:
-
Add fresh medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
-
Imaging:
-
Immediately after adding the treatment, acquire the first set of images of the scratch at designated points (time 0). It is helpful to mark the plate to ensure the same field of view is imaged at each time point.
-
Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 4-6 hours) until the scratch in the control wells is nearly closed.
-
-
Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for both the this compound-treated and control groups.
-
Cell Invasion Analysis: Boyden Chamber Assay
This assay assesses the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix (ECM) to simulate invasion.
Materials:
-
Boyden chamber inserts (transwell inserts) with appropriate pore size for the cell type
-
Companion plates for the inserts
-
ECM solution (e.g., Matrigel®) for invasion assays
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound working solution and vehicle control
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Coating (for invasion assays): If studying invasion, coat the apical side of the transwell membrane with a thin layer of ECM solution and allow it to solidify according to the manufacturer's instructions. For migration assays, this step is omitted.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the companion plate.
-
Place the transwell inserts into the wells.
-
Seed the prepared cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in a crystal violet solution for 10-20 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts in water to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated/invaded cells in several random fields of view for each insert.
-
Signaling Pathways Affected by this compound
Disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways, particularly those involved in cell adhesion, migration, and proliferation.
Focal Adhesion and Rho GTPase Signaling
Focal adhesions are dynamic structures that link the actin cytoskeleton to the extracellular matrix and are crucial hubs for signal transduction. The integrity of the actin cytoskeleton is essential for the formation and maturation of focal adhesions. Small Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of actin dynamics and focal adhesion assembly.
This compound-induced depolymerization of actin filaments leads to the disassembly of focal adhesions and alters the activity of associated signaling molecules such as Focal Adhesion Kinase (FAK) and paxillin.[13] This disruption also impacts the signaling cascades downstream of Rho GTPases, which are critical for coordinating the cytoskeletal rearrangements required for cell migration and other processes. For instance, RhoA is involved in the formation of stress fibers and focal adhesions, while Rac1 and Cdc42 regulate the formation of lamellipodia and filopodia, respectively.
Caption: Impact of this compound on Focal Adhesion and Rho GTPase Signaling.
Conclusion
This compound is an indispensable tool for cell biologists seeking to understand the multifaceted roles of the actin cytoskeleton. Its specific mechanism of action provides a reliable method for acutely disrupting actin polymerization, thereby enabling the study of a wide array of cellular functions. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in designing and executing robust experiments. By carefully considering cell type-specific responses and appropriate experimental controls, investigators can leverage the power of this compound to gain deeper insights into the intricate world of cell biology and its relevance to health and disease.
References
- 1. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rhizopodin and this compound on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 10. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
Methodological & Application
Application Notes and Protocols for Latrunculin B in Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latrunculin B is a cell-permeable marine toxin derived from the Red Sea sponge Latrunculia magnifica.[1] It serves as a potent and specific inhibitor of actin polymerization, making it an invaluable tool in cell biology for studying the dynamics of the actin cytoskeleton.[1] By binding to globular actin (G-actin) monomers in a 1:1 ratio, this compound prevents their assembly into filamentous actin (F-actin), leading to the disruption and disassembly of existing microfilaments.[2] This property allows researchers to investigate the numerous cellular processes that rely on a dynamic actin cytoskeleton, such as cell motility, division, and intracellular transport.[3] Compared to its analog, Latrunculin A, this compound is generally considered less potent but may have fewer off-target effects.[1] Its effects are also often more transient than those of Latrunculin A.[4]
Mechanism of Action
This compound exerts its effect by sequestering G-actin monomers.[5] It binds near the nucleotide-binding cleft of the actin monomer, sterically hindering the monomer's ability to incorporate into a growing actin filament.[2] This action effectively reduces the available pool of actin monomers for polymerization. As actin filaments are in a constant state of dynamic instability, with subunits continuously assembling and disassembling, the inhibition of polymerization by this compound shifts the equilibrium towards net depolymerization of F-actin.
Figure 1: Mechanism of this compound action on actin polymerization.
Quantitative Data Summary
The effective concentration and incubation time for this compound can vary significantly depending on the cell type and the specific biological question being addressed. The following table summarizes typical experimental parameters found in the literature.
| Parameter | Value Range | Cell Type / System | Observed Effect | Reference(s) |
| Working Concentration | 50 nM | Maize Pollen | Half-maximal inhibition of germination. | [6] |
| 0.1 - 0.5 µM | Chinese Hamster Ovary (CHO) Cells | Disruption of actin cytoskeleton. | [7] | |
| 0.2 - 1.0 µM | U2OS Cells | Disassembly of cytoplasmic actin, induction of nuclear actin rods. | [8] | |
| 1 µM | B16F1 Fibroblasts | Reversible inhibition of lamellipodium formation. | [9] | |
| 0.5 µg/mL (~1.2 µM) | Hamster Fibroblasts | Complete cell rounding. | [4] | |
| Incubation Time | A few minutes to a few hours | General Cell Culture | Transient disruption of actin filaments. | [4] |
| 10 minutes | MIN6B1 Cells | Inhibition of glucose-induced phosphorylation of FAK and paxillin. | [10] | |
| 30 minutes | U2OS Cells | Perturbation of nuclear actin organization. | [8] | |
| 1 hour | Chinese Hamster Ovary (CHO) Cells | Disruption of actin cytoskeleton. | [7] | |
| 24 hours | Chinese Hamster Ovary (CHO) Cells | Long-term disruption of actin cytoskeleton. | [7] | |
| Binding Affinity (Kd) | ~74 nM | Maize Pollen Actin | Equilibrium dissociation constant. | [6] |
| ~200 nM | Rabbit Skeletal Muscle Actin | Equilibrium dissociation constant. | [4] |
Experimental Protocols
This section provides a detailed protocol for treating cultured mammalian cells with this compound for subsequent live-cell imaging of cytoskeletal dynamics.
1. Reagent Preparation
-
Stock Solution (e.g., 1 mM):
-
This compound is typically supplied as a lyophilized powder.[4]
-
To prepare a 1 mM stock solution, reconstitute the powder in a suitable solvent such as anhydrous DMSO or ethanol.[4] For example, for 100 µg of this compound (Molecular Weight: 421.58 g/mol ), add 237.2 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, desiccated and protected from light. Under these conditions, it is stable for at least 2-3 months.[4]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 0.1 - 1 µM).
-
Vortex briefly to ensure complete mixing. Note: Some studies suggest that this compound may be inactivated by components in serum-containing media over time. For long-term experiments, consider serum-free media or replenishing the this compound-containing medium.[4]
-
2. Cell Preparation and Treatment
-
Cell Seeding: Plate cells on an appropriate imaging dish or chamber slide (e.g., glass-bottom dishes) to allow for optimal imaging resolution. Seed cells at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they have adhered and reached the desired confluency. If visualizing F-actin, cells may be transfected with a fluorescent actin-binding probe (e.g., Lifeact-GFP) 24-48 hours prior to imaging.
-
Pre-imaging: Before adding this compound, place the imaging dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).
-
Baseline Imaging: Acquire images of the untreated cells to establish a baseline for actin structure and cell morphology. This is a critical control.
-
Treatment: Carefully remove the existing culture medium and replace it with the pre-warmed medium containing the desired concentration of this compound. Alternatively, add a concentrated volume of this compound directly to the dish and gently mix.
-
Time-Lapse Imaging: Immediately begin acquiring images using a time-lapse protocol. The frequency of image acquisition will depend on the speed of the cellular process being studied (e.g., every 30 seconds to 5 minutes).
3. Live-Cell Imaging Parameters
-
Microscope: An inverted microscope equipped with a high-sensitivity camera (sCMOS or EMCCD), an environmental chamber, and appropriate fluorescence filters is required.
-
Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 60x oil immersion) for high-resolution imaging.
-
Illumination: Use the lowest possible laser power or illumination intensity to minimize phototoxicity, which can cause artifacts and cell death.[11]
-
Exposure Time: Keep exposure times as short as possible while maintaining a good signal-to-noise ratio.
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Image cells that have not been treated with either this compound or the vehicle.
-
Figure 2: Workflow for a this compound live-cell imaging experiment.
Important Considerations and Troubleshooting
-
Cell Type Variability: The sensitivity to this compound can differ greatly between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration that disrupts the actin cytoskeleton without causing excessive cytotoxicity for your specific cell line.
-
Cytotoxicity and Phototoxicity: At high concentrations or with prolonged exposure, this compound can be toxic. Monitor cell health through morphology (e.g., blebbing, detachment). Combine this with minimizing light exposure during imaging to reduce phototoxicity, which can confound results.[11]
-
Reversibility: The effects of this compound are generally reversible upon washout, although the recovery time can vary. To test for reversibility, replace the this compound-containing medium with fresh medium and image the cells over time.
-
Specificity: While this compound is a highly specific actin polymerization inhibitor, it is good practice to confirm findings using other actin-disrupting drugs with different mechanisms of action, such as Cytochalasin D (caps filament barbed ends) or Jasplakinolide (stabilizes F-actin).[5]
-
Solvent Effects: Always include a vehicle control (e.g., DMSO) to ensure that the observed effects are due to this compound and not the solvent.
Conclusion
This compound is a powerful pharmacological tool for the acute and specific disruption of the actin cytoskeleton. Its ability to sequester actin monomers allows for detailed investigation of actin-dependent processes in real-time. By following a carefully optimized protocol with appropriate controls, researchers can effectively utilize this compound in live-cell imaging experiments to gain valuable insights into the fundamental roles of the actin cytoskeleton in health and disease.
References
- 1. adipogen.com [adipogen.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound has different effects on pollen germination and tube growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
Application Notes and Protocols: Latrunculin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin B is a cell-permeable marine toxin originally isolated from the sponge Latrunculia magnifica. It serves as a potent and widely used inhibitor of actin polymerization. By forming a 1:1 stoichiometric complex with globular actin (G-actin) monomers, this compound prevents their assembly into filamentous actin (F-actin).[1][2][3] This action leads to the rapid disassembly of existing actin filaments and disrupts the cellular actin cytoskeleton.[2] Consequently, it affects a multitude of cellular processes including cell morphology, motility, division, and intracellular transport.[3][4]
Compared to its analog, Latrunculin A, this compound is generally considered less potent.[2][5] A key characteristic of this compound is that its effects can be transient and are often diminished in the presence of serum, making it particularly suitable for short-term studies of actin dynamics.[5][6]
Mechanism of Action
This compound disrupts actin dynamics through a direct binding mechanism. It sequesters G-actin monomers, rendering them unavailable for incorporation into the growing barbed ends of F-actin filaments.[5][7] This sequestration shifts the dynamic equilibrium of actin polymerization towards depolymerization, resulting in a net loss of filamentous structures.[2] This is distinct from other actin inhibitors like cytochalasins, which cap filament ends.[3]
Caption: Mechanism of this compound action on actin polymerization.
Effective Concentrations in Cell Culture
The effective concentration of this compound varies significantly depending on the cell type, experimental duration, and the presence or absence of serum. Below is a summary of concentrations reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and application.
| Cell Type | Application | Effective Concentration | Incubation Time | Notes | Source(s) |
| Fibroblast Populated Collagen Matrices | Disruption of mechanical properties | 20 nM - 200 nM | Not Specified | Effective range for altering contractile force and stiffness. | [8][9] |
| Chick Embryo Fibroblasts (CEF) | Actin cytoskeleton disruption | 630 nM - 2 µM | 30 minutes | Significant disruption at 630 nM; near-complete disruption at 2 µM. | [8][10] |
| Human Cancer Cell Line (HCT116) | Growth Inhibition (IC50) | 7.1 µM | Not Specified | --- | [11] |
| Human Cancer Cell Line (MDA-MB-435) | Growth Inhibition (IC50) | 4.8 µM | Not Specified | --- | [11] |
| Human Breast Cancer (MDA-MB-231) | Anti-Invasion | 0.1 µM - 1.0 µM | 72 hours | Minimal cytotoxicity observed at these concentrations. | [12] |
| Rat Peritoneal Mast Cells | Inhibition of secretion | ~101 µM (40 µg/ml) | 1 hour | Long exposure was necessary for maximal effect. | [13] |
| Rat Peritoneal Mast Cells | Prevention of cell spreading | ~12.6 µM (5 µg/ml) | Not Specified | --- | [13] |
| Human Platelets | F-actin depolymerization | 20 µM | 20 minutes | Used prior to cell lysis for biochemical analysis. | [14] |
| HEK293, Macrophages | Endosome enlargement | 10 nM | 10 - 20 minutes | Used in combination with 200 nM wortmannin. | [14] |
| Pollen | Inhibition of germination (Half-maximal) | 40 - 50 nM | Not Specified | --- | [1] |
| Pollen | Inhibition of tube extension (Half-maximal) | 5 - 7 nM | Not Specified | --- | [1] |
Signaling Pathway Interactions
This compound-induced disruption of the actin cytoskeleton can have profound effects on intracellular signaling pathways.
RhoA/ROCK Pathway: The RhoA/ROCK signaling cascade is a critical regulator of actin dynamics, stress fiber formation, and smooth muscle cell contraction. Actin polymerization status is linked to the activity of Myocardin-Related Transcription Factors (MRTFs), which regulate the expression of contractile genes. By depolymerizing F-actin, this compound inhibits the nuclear translocation of MRTFs, thereby downregulating the expression of genes like SM α-actin.[15]
Caption: this compound inhibits contractile gene expression via the RhoA/MRTF pathway.
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton Disruption
This protocol is designed to visualize the effect of this compound on the actin filament network in adherent cells.
Materials:
-
Adherent cells cultured on glass coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI solution (for nuclear counterstain)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical concentration range to test is 100 nM to 5 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Staining: Wash the cells three times with PBS. Add the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) and incubate for 30-60 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. F-actin structures will be stained by phalloidin, and nuclei by DAPI. Compare the integrity of the actin cytoskeleton in treated cells versus control cells.
Protocol 2: Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migratory or invasive potential of cells.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for a 24-well plate
-
For invasion assays: Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Insert Preparation: If performing an invasion assay, coat the top of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium. Perform a cell count.
-
Treatment: Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or a vehicle control for 30 minutes.[12]
-
Assay Setup: Add complete medium (with chemoattractant) to the lower wells of the 24-well plate.
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells per insert) in serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 12-48 hours (time depends on cell type) at 37°C in a CO2 incubator.
-
Staining: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or PFA.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several fields of view using a microscope. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.
Caption: A generalized workflow for studying the effects of this compound.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. m.youtube.com [m.youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 12. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Latrunculin B Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latrunculin B is a potent, cell-permeable marine toxin that acts as a powerful inhibitor of actin polymerization.[1][2][3] It functions by forming a 1:1 complex with monomeric globular actin (G-actin), thereby preventing its assembly into filamentous actin (F-actin).[1][4] This disruption of the actin cytoskeleton makes this compound an invaluable tool in cell biology research for studying processes involving microfilament dynamics, such as cell motility, division, and morphology. This document provides a detailed protocol for the preparation of a this compound stock solution, along with its physicochemical properties and mechanism of action.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₉NO₅S | [1][2] |
| Molecular Weight | ~395.5 g/mol | [1][2] |
| Appearance | White to light yellow solid or film | [1][4] |
| Solubility | Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL) | [4][5][6] |
| Storage | Store at -20°C, protected from light. | [1][7] |
| Stability | Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. Aqueous solutions are not recommended for storage for more than one day. | [5][8] |
Mechanism of Action: Inhibition of Actin Polymerization
This compound exerts its biological effects by directly interfering with the dynamics of the actin cytoskeleton. The process is initiated by the binding of this compound to G-actin monomers. This binding sequesters the monomers, preventing their incorporation into the growing barbed end of F-actin filaments. The continuous disassembly at the pointed end, coupled with the inhibition of assembly at the barbed end, leads to a net depolymerization of actin filaments.
Caption: Mechanism of this compound action.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound (solid/film)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Balance
Safety Precautions
-
This compound is a toxin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 3.955 mg of this compound (based on a molecular weight of 395.5 g/mol ).
-
Dissolve in DMSO:
-
Add the weighed this compound to a light-protected microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 3.955 mg, add 1 mL of DMSO.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Caption: Workflow for this compound stock preparation.
Dilution to Working Concentration
To prepare a working solution, dilute the stock solution in an appropriate aqueous buffer or cell culture medium immediately before use. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution. It is important to note that this compound may be less stable in aqueous solutions and in the presence of serum.[4][9] Therefore, it is recommended to prepare fresh working solutions for each experiment.
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. astorscientific.us [astorscientific.us]
- 6. This compound, Latrunculia magnifica [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Studying Endocytosis with Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Latrunculin B, a potent inhibitor of actin polymerization, for studying various forms of endocytosis. The protocols and data presented are intended to assist researchers in designing and executing experiments to investigate the role of the actin cytoskeleton in cellular internalization processes.
This compound is a toxin derived from the Red Sea sponge Latrunculia magnifica that disrupts the organization of the actin cytoskeleton.[1] Its mechanism of action involves binding to monomeric globular actin (G-actin) in a 1:1 ratio, which prevents the polymerization of G-actin into filamentous actin (F-actin).[1] This disruption of actin dynamics makes this compound a valuable tool for elucidating the involvement of the actin cytoskeleton in cellular processes such as endocytosis.
Mechanism of Action
This compound sequesters G-actin monomers, thereby inhibiting the formation and elongation of actin filaments. This leads to a net depolymerization of existing actin filaments, disrupting the cellular actin network. Since many endocytic pathways rely on the force generated by actin polymerization to invaginate the plasma membrane and propel vesicles into the cytoplasm, treatment with this compound can effectively inhibit these processes.[2]
Caption: Mechanism of this compound in inhibiting actin polymerization.
Quantitative Data on this compound Treatment
The effective concentration and treatment time for this compound can vary significantly depending on the cell type and the specific endocytic pathway being investigated. The following table summarizes quantitative data from various studies.
| Cell Type | Concentration | Treatment Time | Effect on Endocytosis | Reference |
| Tobacco Pollen Tubes | Low concentrations | 15 min | Inhibited endocytosis in the shank, but not the tip. | |
| Human Neutrophils | 1 µM (Latrunculin A) | Not specified | Enhanced clathrin-mediated endocytosis of transferrin. | [3] |
| Frog Neuromuscular Junction | 15 µM (Latrunculin A) | Not specified | Inhibited FM1-43 uptake, suggesting inhibition of slow endocytosis. | |
| HEK293 cells | 10 nM | 10-15 min | Used in combination with wortmannin to enlarge Rab5-positive early endosomes. | [4] |
| Peritoneal macrophages | 10 nM | 20 min | Used in combination with wortmannin to enlarge Rab5-positive early endosomes. | [4] |
| A431 cells | 0.2 - 5 µM (Latrunculin A) | 60 min | Dose-dependent inhibition of receptor-mediated endocytosis of transferrin. | [5] |
| MDCK cells | 0.5 µM (Latrunculin A) | 30 min | Induced caveolae-mediated endocytosis of tight junction proteins. | [6] |
| Budding Yeast | 200 µM (Latrunculin A) | 20 min | Inhibited the movement of endocytic vesicles away from the plasma membrane. | [7] |
Experimental Protocols
General Protocol for Studying Endocytosis Inhibition by this compound
This protocol provides a general workflow for assessing the effect of this compound on the endocytosis of a specific cargo molecule (e.g., fluorescently labeled transferrin for clathrin-mediated endocytosis).
Caption: General experimental workflow for studying endocytosis with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Fluorescently labeled cargo (e.g., Alexa Fluor 488-Transferrin)
-
Phosphate-buffered saline (PBS)
-
Ice-cold wash buffer (e.g., PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for plate reader or flow cytometry) and allow them to adhere and grow to the desired confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete medium at the desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired pre-treatment time (e.g., 15-60 minutes) at 37°C and 5% CO2.
-
-
Cargo Internalization:
-
During the last few minutes of the this compound pre-treatment, prepare the fluorescently labeled cargo in pre-warmed medium.
-
Add the cargo-containing medium to the cells and incubate for various time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C to allow for endocytosis.
-
-
Stopping Endocytosis:
-
To stop the internalization process, rapidly aspirate the cargo-containing medium and wash the cells three times with ice-cold PBS.
-
-
Removal of Surface-Bound Cargo:
-
To distinguish between internalized and surface-bound cargo, perform an acid wash. Add the acid wash buffer to the cells and incubate for 5 minutes on ice.
-
Aspirate the acid wash buffer and wash the cells twice with ice-cold PBS.
-
-
Fixation and Imaging/Quantification:
-
For Microscopy: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Mount the coverslips with mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze using a flow cytometer.
-
For Plate Reader: Lyse the cells in a suitable lysis buffer and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the internalized cargo in this compound-treated cells and compare it to the vehicle-treated control cells. This will reveal the extent to which endocytosis is inhibited by the disruption of the actin cytoskeleton.
-
Application in Distinguishing Endocytic Pathways
This compound is a valuable tool for dissecting the involvement of the actin cytoskeleton in different endocytic pathways.
-
Clathrin-Mediated Endocytosis (CME): While initially thought to be actin-independent, studies have shown that actin plays a role in certain stages of CME, particularly in vesicle scission and movement away from the plasma membrane.[8] The effect of this compound on CME can be cell-type specific. For instance, in human neutrophils, disruption of the actin cytoskeleton with latrunculin A was found to enhance clathrin-mediated endocytosis of transferrin.[3]
-
Caveolae-Mediated Endocytosis: This pathway is often dependent on the actin cytoskeleton. For example, in MDCK cells, Latrunculin A-induced actin depolymerization was shown to cause the internalization of the tight junction protein occludin via a caveolae-mediated pathway.[6]
-
Actin-Dependent Endocytosis: In some cell types, such as tobacco pollen tubes, distinct endocytic pathways show different sensitivities to this compound, indicating the co-existence of both actin-dependent and actin-independent mechanisms.[9][10]
By observing the effect of this compound on the internalization of various cargo molecules known to utilize specific endocytic routes, researchers can infer the role of the actin cytoskeleton in those pathways.
Signaling Pathways and Logical Relationships
The actin cytoskeleton's role in endocytosis is complex and interconnected with various signaling pathways. The diagram below illustrates the logical relationship between this compound treatment and its downstream effects on actin-dependent endocytic processes.
Caption: Downstream effects of this compound on actin-dependent endocytosis.
Disclaimer: The provided protocols are intended as a general guide. Optimal conditions, including this compound concentration and incubation times, should be determined empirically for each specific cell type and experimental system.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Actin and Endocytosis: Mechanisms and Phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counterregulation of clathrin-mediated endocytosis by the actin and microtubular cytoskeleton in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actin-based Motility during Endocytosis in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of actin polymerisation by low concentration this compound affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Latrunculin B in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Latrunculin B, a potent actin polymerization inhibitor, in immunofluorescence (IF) staining protocols. This document offers insights into its mechanism of action, comprehensive experimental procedures, and quantitative data to assist in experimental design and data interpretation.
Introduction to this compound
This compound is a toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It is a cell-permeable agent widely used in cell biology to reversibly disrupt the actin cytoskeleton.[1] By binding to globular actin (G-actin) monomers with a 1:1 stoichiometry, this compound prevents their polymerization into filamentous actin (F-actin).[1][2] This action leads to the depolymerization of existing actin filaments, making it an invaluable tool for investigating the roles of the actin cytoskeleton in various cellular processes, including cell motility, division, and signal transduction.[1]
Mechanism of Action
This compound sequesters G-actin monomers, thereby shifting the equilibrium of actin dynamics towards depolymerization. This leads to a rapid and significant reduction in the cellular pool of F-actin. The effects of this compound are generally reversible upon its removal from the cell culture medium.
Signaling Pathway of this compound's Effect on Actin Polymerization
Caption: Mechanism of this compound action on actin polymerization.
Quantitative Data on this compound Effects
The following table summarizes the effective concentrations and observed effects of this compound in various experimental systems.
| Cell/System Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Maize Pollen | 50 nM | Not Specified | Half-maximal inhibition of germination. | [3] |
| Maize Pollen Tubes | 5-7 nM | Not Specified | Half-maximal inhibition of tube extension. | [2] |
| HeLa Cells | 5 µM | 30 minutes | Enhanced lateral motility of ER-PM junctions. | [4] |
| MIN6B1 Cells | Not Specified | Not Specified | Inhibition of glucose-induced phosphorylation of FAK (77.1%) and paxillin (85.8%). | [5] |
| Rat Epitrochlearis Muscle | 20 µM | 1 hour | Disruption of cortical F-actin structure. | [6] |
| Platelets | 20 µM | 20 minutes | Depolymerization of F-actin prior to lysis for fractionation. | [7] |
| Picea meyeri Pollen | Dose-dependent | Not Specified | Inhibition of pollen germination and tube elongation. | [8] |
Immunofluorescence Protocol for Actin Staining Following this compound Treatment
This protocol provides a step-by-step guide for performing immunofluorescence staining of the actin cytoskeleton in cultured cells after treatment with this compound.
Experimental Workflow
Caption: Workflow for immunofluorescence with this compound.
Reagents and Materials
-
Cells: Adherent cells cultured on sterile glass coverslips.
-
This compound Stock Solution: 1 mM in DMSO, stored at -20°C.
-
Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Prepare fresh and handle in a fume hood.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS.
-
F-actin Probe: Fluorescently conjugated phalloidin (e.g., Alexa Fluor™ 488 Phalloidin).
-
(Optional) Primary Antibody: Specific to the protein of interest.
-
(Optional) Secondary Antibody: Fluorescently conjugated and specific to the primary antibody's host species.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Protocol Steps
-
Cell Culture and Treatment: a. Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency (typically 50-70%). b. Prepare the this compound working solution by diluting the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 nM - 5 µM). c. Aspirate the culture medium from the cells and replace it with the this compound-containing medium. d. Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Fixation: a. Gently aspirate the treatment medium. b. Wash the cells twice with PBS. c. Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[9] d. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[9]
-
Permeabilization: a. Add the permeabilization solution (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[9] b. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.[9]
-
Blocking: a. Add blocking solution (1% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[9]
-
Antibody Incubation (Optional - for co-staining): a. Dilute the primary antibody in the blocking solution to its optimal concentration. b. Aspirate the blocking solution and add the diluted primary antibody. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. d. Wash the cells three times with PBS for 5 minutes each. e. Dilute the fluorescently conjugated secondary antibody in the blocking solution. f. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light. g. Wash the cells three times with PBS for 5 minutes each, protected from light.
-
F-actin and Nuclear Staining: a. Prepare the fluorescent phalloidin working solution in PBS according to the manufacturer's instructions. A typical concentration is 100-200 nM.[10] b. Add the phalloidin solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.[10] c. (Optional) A nuclear stain like DAPI can be added during the last 5-10 minutes of incubation. d. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Carefully remove the coverslips from the plate and invert them onto a drop of mounting medium on a microscope slide. b. Avoid trapping air bubbles. c. Seal the edges of the coverslip with nail polish if necessary. d. Allow the mounting medium to cure. e. Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Troubleshooting and Considerations
-
Optimal this compound Concentration: The effective concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for the desired effect on the actin cytoskeleton in your specific cell line.
-
Fixation Method: While PFA is a common fixative, methanol fixation can also be used. However, methanol can disrupt actin filaments, so PFA is generally preferred for preserving fine actin structures.[11]
-
Permeabilization Agent: Triton X-100 is a robust permeabilizing agent. For preserving delicate membrane structures, milder detergents like saponin can be considered.[12]
-
Reversibility: The effects of this compound are reversible. To study the recovery of the actin cytoskeleton, the drug can be washed out, and cells can be incubated in fresh medium for various time points before fixation and staining.
-
Controls: Always include a vehicle-treated control (e.g., DMSO) to compare the actin organization with and without this compound treatment.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Disruption of actin filaments by this compound affects cell wall construction in Picea meyeri pollen tube by disturbing vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Latrunculin B in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin B is a potent, cell-permeable marine toxin isolated from the Red Sea sponge Latrunculia magnifica. It functions as a powerful inhibitor of actin polymerization by sequestering actin monomers (G-actin) in a 1:1 ratio, thereby preventing their incorporation into filamentous actin (F-actin). This disruption of the actin cytoskeleton makes this compound an invaluable tool in neuroscience research for investigating a wide array of cellular processes that are critically dependent on dynamic actin remodeling. These processes include, but are not limited to, neurite outgrowth, growth cone guidance, synaptic plasticity, and neuronal migration.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on providing clear, quantitative data and reproducible methodologies.
Mechanism of Action
This compound binds to monomeric G-actin, preventing its polymerization into F-actin filaments. This leads to a net depolymerization of existing actin filaments as the dynamic equilibrium between G-actin and F-actin is shifted towards the monomeric form. The disruption of the actin cytoskeleton affects numerous downstream cellular functions that are essential for neuronal development and function.
Figure 1: Mechanism of this compound-induced actin depolymerization.
Key Applications in Neuroscience
-
Neurite Outgrowth and Axon Guidance: The formation and extension of neurites are heavily reliant on the dynamic actin cytoskeleton within the growth cone. This compound is used to study the role of actin in these processes.
-
Synaptic Plasticity: Actin dynamics are crucial for the structural and functional plasticity of synapses, including processes like long-term potentiation (LTP). This compound helps to elucidate the role of the actin cytoskeleton in synaptic function and memory formation.
-
Neuronal Migration: The movement of neurons during development is a complex process that involves significant cytoskeletal rearrangements. This compound is a useful tool for studying the actin-dependent mechanisms of neuronal migration.
-
Cytoskeletal Signaling: this compound is employed to investigate signaling pathways that are influenced by the state of the actin cytoskeleton, including the Rho family of GTPases (RhoA, Rac1, and Cdc42).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various neuroscience research applications.
Table 1: Effects of this compound on Neurite Outgrowth
| Parameter Measured | Neuronal Cell Type | This compound Concentration | Incubation Time | Observed Effect |
| Average length of the longest neurite | Rat Hippocampal Neurons | 1 µM | 24 hours | Increased neurite length[1][2] |
| Average number of neurites per cell | Rat Hippocampal Neurons | 1 µM | 24 hours | Increased number of neurites[1][2] |
| Neurite Outgrowth | Rat Hippocampal Neurons | 10 µM | 24 hours | Significantly reduced neurite length and number[1][2] |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter Measured | Preparation | This compound Concentration | Application Time | Observed Effect |
| Field Excitatory Postsynaptic Potential (fEPSP) | Rat Hippocampal Slices (CA1) | 2 µM | 80 minutes | ~35% reduction in fEPSP |
| Paired-Pulse Facilitation (PPF) | Rat Hippocampal Slices (CA1) | 2 µM | 56-65 minutes | Significant increase in PPF ratio[3] |
| AMPA Receptor-mediated Transmission | Postsynaptic perfusion in Rat Hippocampal Neurons | Not specified | Longer applications | Decrease in baseline transmission[3] |
| NMDA Receptor-mediated Transmission | Postsynaptic perfusion in Rat Hippocampal Neurons | Not specified | Not specified | No effect[3] |
Experimental Protocols
Protocol 1: Treatment of Cultured Neurons with this compound for Neurite Outgrowth Analysis
This protocol describes the treatment of primary hippocampal neurons with this compound to assess its effect on neurite outgrowth.
Materials:
-
Primary hippocampal neurons cultured on poly-D-lysine coated coverslips
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: anti-β-III tubulin (Tuj1)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
Phalloidin-fluorophore conjugate (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Culture primary hippocampal neurons for 2 days in vitro (DIV).
-
Prepare working solutions of this compound in pre-warmed culture medium at desired concentrations (e.g., 1 µM and 10 µM). Include a vehicle control (DMSO).
-
Carefully replace the culture medium in each well with the this compound-containing medium or vehicle control.
-
Incubate the neurons for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-Tuj1) and phalloidin conjugate in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding Alexa Fluor-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the neurons using a fluorescence microscope and quantify neurite length and number using appropriate software (e.g., ImageJ with NeuronJ plugin).
Figure 2: Experimental workflow for neurite outgrowth analysis.
Protocol 2: Neuronal Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of neurons after treatment with this compound.[4]
Materials:
-
Neuronal cell culture in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Culture medium
-
Microplate reader
Procedure:
-
Plate neurons in a 96-well plate at a suitable density and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways
Disruption of the actin cytoskeleton by this compound has profound effects on intracellular signaling cascades, particularly those involving the Rho family of small GTPases: RhoA, Rac1, and Cdc42. These GTPases are master regulators of the actin cytoskeleton and are involved in a feedback loop with actin dynamics.
Figure 3: this compound's effect on Rho GTPase signaling.
Troubleshooting
-
Low signal in immunocytochemistry: Ensure proper fixation and permeabilization times. Optimize primary and secondary antibody concentrations.
-
High background in immunocytochemistry: Increase the duration and number of washing steps. Ensure the blocking step is performed correctly.
-
Inconsistent results in viability assays: Ensure a homogenous cell seeding density. Mix reagents thoroughly before adding to wells.
-
Unexpected morphological changes: Use a range of this compound concentrations to determine the optimal dose for the desired effect without inducing excessive toxicity.
Conclusion
This compound is a versatile and potent tool for dissecting the roles of the actin cytoskeleton in a multitude of neuronal processes. By carefully selecting concentrations and experimental conditions, researchers can effectively probe the intricate relationship between actin dynamics and neuronal form and function. The protocols and data presented here provide a solid foundation for the successful application of this compound in neuroscience research.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurite outgrowth is driven by actin polymerization even in the presence of actin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 4. protocols.io [protocols.io]
Application Notes and Protocols for Studying Focal Adhesion Dynamics with Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculin B is a potent, cell-permeable marine toxin that acts as a powerful tool for studying actin-dependent cellular processes. By binding to monomeric G-actin with a 1:1 stoichiometry, this compound effectively prevents its polymerization into F-actin filaments.[1][2][3] This disruption of the actin cytoskeleton has profound effects on cell morphology, motility, and adhesion.[4] Consequently, this compound is an invaluable reagent for investigating the dynamics of focal adhesions (FAs), which are integrin-based structures that mechanically link the cell cytoskeleton to the extracellular matrix (ECM).[5][6] The formation, maturation, and disassembly of FAs are critically dependent on the integrity and dynamics of the actin cytoskeleton.[5][7] By acutely perturbing actin polymerization, this compound allows for the detailed examination of the role of actin filaments in FA turnover and signaling.
These application notes provide a comprehensive guide to using this compound for studying focal adhesion dynamics, including its mechanism of action, protocols for cell treatment and analysis, and expected outcomes.
Mechanism of Action
This compound disrupts the actin cytoskeleton by sequestering G-actin monomers, thereby preventing their incorporation into growing actin filaments.[1][8][9] This leads to a net disassembly of existing F-actin structures, including the stress fibers that are intimately associated with mature focal adhesions.[10][11] The disruption of actin polymerization directly impacts focal adhesion dynamics in a dose-dependent manner.[5][10] At lower concentrations, this compound can lead to the formation of smaller, more numerous focal adhesions, while higher concentrations result in the complete disassembly of FAs and cell rounding.[5][10] This makes this compound a versatile tool for dissecting the specific roles of actin polymerization in the initiation, maturation, and turnover of focal adhesions.
Data Presentation: Effects of this compound on Focal Adhesions
The following tables summarize the quantitative effects of this compound on focal adhesion parameters as reported in various studies.
| Cell Type | This compound Concentration | Incubation Time | Effect on Focal Adhesion Size | Effect on Focal Adhesion Number | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 0.1 µM | Not Specified | Significant decrease | Not Specified | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | Not Specified | Diminished to small, round puncta | Majority disappeared | [10] |
| A549 cells | 300 nM | Not Specified | Small FAs observed at cell edges | Small FAs observed at cell edges in 50% of cells | [5] |
| A549 cells | 1 µM | Not Specified | Residual FAs present in 28% of cells | Residual FAs present in 28% of cells | [5] |
| A549 cells | 3 µM | Not Specified | No FAs observed | No FAs observed | [5] |
| Human Trabecular Meshwork (HTM) cells | 0.2 µM | 24 hours | Not specified, but cell rounding observed | Not specified, but cell rounding observed | [12] |
| Human Trabecular Meshwork (HTM) cells | 2 µM | Not Specified | Time-dependent cell rounding and separation | Time-dependent cell rounding and separation | [12] |
| Cell Type | This compound Concentration | Incubation Time | Effect on Signaling Molecules | Reference |
| MIN6B1 cells | Not Specified | Not Specified | Significantly inhibits glucose-induced phosphorylation of FAK (by 77.1%) and paxillin (by 85.8%) | [13] |
| BFTC909 cells | Not Specified | 24 hours | Decreased actin bundle formation and vinculin accumulation at focal adhesions | [11] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating adherent cells with this compound to study its effects on focal adhesions.
Materials:
-
This compound stock solution (e.g., 2 mM in DMSO)[7]
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass-bottom dishes for live-cell imaging or coverslips for immunofluorescence) at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and spread for at least 24 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to perform a dose-response curve to determine the optimal concentration for the specific cell type and experimental question.[5][10] A common starting range is 100 nM to 5 µM.[5][10]
-
Cell Treatment: Aspirate the existing culture medium from the cells and wash once with warm PBS. Add the medium containing the desired concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific dynamics being studied, ranging from a few minutes to several hours.[5][12]
-
Control: In parallel, treat a set of cells with vehicle control (e.g., DMSO at the same final concentration as the this compound-treated cells).
-
Downstream Analysis: Proceed with the desired analysis, such as live-cell imaging (Protocol 2) or immunofluorescence staining (Protocol 3).
Protocol 2: Live-Cell Imaging of Focal Adhesion Dynamics
This protocol outlines the steps for visualizing the real-time effects of this compound on focal adhesions in living cells.
Materials:
-
Cells expressing a fluorescently tagged focal adhesion protein (e.g., GFP-paxillin, mCherry-vinculin)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound working solution (prepared as in Protocol 1)
Procedure:
-
Cell Preparation: Seed cells expressing the fluorescently tagged focal adhesion protein onto glass-bottom imaging dishes.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Baseline Imaging: Acquire images of the cells before treatment to establish a baseline of focal adhesion dynamics. Capture images at regular intervals (e.g., every 1-5 minutes).
-
Addition of this compound: Carefully add the pre-warmed this compound working solution to the imaging dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in focal adhesion size, number, and distribution in response to this compound.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify changes in focal adhesion parameters over time.[14][15][16][17][18]
Protocol 3: Immunofluorescence Staining of Focal Adhesions
This protocol details the fixation and staining of cells to visualize focal adhesions and the actin cytoskeleton after this compound treatment.
Materials:
-
Cells cultured on coverslips
-
This compound working solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin, anti-FAK)
-
Fluorescently labeled secondary antibody
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation: After the desired incubation time, gently wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody and fluorescently conjugated phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Signaling Pathways and Visualizations
This compound-induced actin depolymerization disrupts the crucial link between the actin cytoskeleton and focal adhesions, thereby affecting downstream signaling pathways. A key pathway involves Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.
Upon integrin clustering and recruitment to focal adhesions, FAK is activated and autophosphorylates at Tyr397. This creates a binding site for Src family kinases, leading to further phosphorylation and activation of downstream signaling cascades that regulate cell migration, proliferation, and survival.[5] Paxillin is another important scaffold protein in focal adhesions that is phosphorylated by the FAK-Src complex, leading to the recruitment of other signaling molecules.[5][13]
This compound treatment, by disrupting F-actin, prevents the formation and maturation of focal adhesions, thereby inhibiting the activation of FAK and the subsequent phosphorylation of paxillin.[13]
Caption: Signaling pathway of focal adhesion assembly and the inhibitory effect of this compound.
Caption: Experimental workflow for studying focal adhesion dynamics using this compound.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of focal adhesion turnover: A quantitative live cell imaging example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinculin Force-Sensitive Dynamics at Focal Adhesions Enable Effective Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of Focal Adhesion Signaling by Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Focal adhesion size uniquely predicts cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-Resolution Quantification of Focal Adhesion Spatiotemporal Dynamics in Living Cells | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 18. Step-by-step quantitative analysis of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Latrunculin B-Induced Actin Depolymerization: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing Latrunculin B to induce actin depolymerization in a laboratory setting. This compound is a potent, cell-permeable marine toxin that inhibits actin polymerization by binding to monomeric G-actin in a 1:1 ratio, thereby preventing its incorporation into F-actin filaments.[1] This leads to the disruption and disassembly of the actin cytoskeleton. These protocols are designed for researchers in cell biology, cancer research, and drug development to investigate cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell migration, division, and signal transduction.[1][2]
Introduction
The actin cytoskeleton is a highly dynamic network of filaments essential for maintaining cell shape, motility, and intracellular transport.[1] Pharmacological disruption of this network is a critical tool for understanding its role in various cellular functions. This compound, originally isolated from the sponge Latrunculia magnifica, is a widely used agent for inducing rapid and reversible depolymerization of actin filaments.[1] Compared to its analog, Latrunculin A, this compound is generally considered less potent but its effects can be more transient, which can be advantageous for certain experimental designs.[1] The inhibitory effect of this compound can diminish in the presence of serum-containing media.
The primary mechanism of action for this compound is the sequestration of G-actin monomers, which shifts the equilibrium of actin dynamics towards depolymerization of existing F-actin filaments.[1] This disruption has profound effects on cellular processes, including the inhibition of cell migration, alteration of focal adhesion signaling, and interference with vesicle trafficking.[3][4]
Quantitative Data Summary
The effective concentration and incubation time of this compound can vary significantly depending on the cell type and the specific biological process being investigated. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.
Table 1: Effective Concentrations of this compound for Actin Depolymerization and Functional Consequences
| Cell Type/Organism | Concentration | Incubation Time | Observed Effect | Reference |
| MIN6B1 (mouse insulinoma) | Not Specified | Not Specified | Inhibition of glucose-induced phosphorylation of FAK (by 77.1%) and paxillin (by 85.8%). | [3] |
| Washed Human Platelets | 20 µM | 20 minutes | Depolymerization of F-actin prior to lysis for fractionation. | [5] |
| Picea meyeri Pollen | Dose-dependent | Not Specified | Inhibition of pollen germination and tube elongation. | [4] |
| Tobacco Pollen Tubes | Low Concentration | Not Specified | Inhibition of endocytosis in the pollen tube shank. | [6] |
| Arabidopsis (1.5-day-old roots) | 100 nM | 1 hour | Moderate depolymerization of actin filaments. | [7] |
| Arabidopsis (5-day-old roots) | 100 nM | 1 hour | Moderate depolymerization of actin filaments. | [7] |
| Moss Protoplasts | IC50: 1.21-1.34 µM | 2 days | Inhibition of tip growth. | [8] |
| Lily Pollen | 2 nM | Not Specified | Loss of filamentous actin signal. | [8] |
Experimental Protocols
Protocol 1: Visualization of Actin Depolymerization by Immunofluorescence
This protocol details the steps to visualize the effects of this compound on the actin cytoskeleton using fluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell type (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control.
-
Incubate the cells for the desired time (e.g., 15 minutes, 30 minutes, 1 hour).
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
-
Staining:
-
Dilute fluorescently-labeled phalloidin in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
(Optional) Add DAPI or Hoechst stain to the phalloidin solution for nuclear counterstaining.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Actin filaments will be stained by the fluorescent phalloidin, and the nuclei will be counterstained.
-
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol describes how to assess the effect of this compound on cell migration using a transwell or Boyden chamber assay.
Materials:
-
Transwell inserts with appropriate pore size for your cells (e.g., 8 µm)
-
24-well companion plates
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the growth medium with serum-free medium.
-
On the day of the assay, harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
This compound Treatment (Pre-incubation):
-
Divide the cell suspension into treatment groups.
-
Add the desired concentration of this compound or vehicle control to the cell suspensions and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Seed the pre-treated cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for measurable migration (e.g., 6-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% PFA for 10 minutes.
-
Stain the migrated cells with a staining solution (e.g., 0.1% Crystal Violet for 20 minutes or DAPI for 5 minutes).
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Analysis:
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured with a plate reader.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Disruption of Focal Adhesions
Actin cytoskeleton dynamics are intricately linked to signaling pathways originating from focal adhesions. Disruption of F-actin by this compound can lead to the disorganization of focal adhesions and subsequent inhibition of downstream signaling cascades.
Caption: this compound inhibits G-actin polymerization, disrupting F-actin and focal adhesions.
Experimental Workflow for Immunofluorescence Analysis
The following diagram illustrates the key steps in the immunofluorescence protocol to visualize actin depolymerization.
Caption: Workflow for visualizing actin depolymerization with immunofluorescence.
Experimental Workflow for Cell Migration (Boyden Chamber) Assay
This diagram outlines the procedure for assessing the impact of this compound on cell migration.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of actin filaments by this compound affects cell wall construction in Picea meyeri pollen tube by disturbing vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inhibition of actin polymerisation by low concentration this compound affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin depolymerization by this compound can either suppress or promote root gravitropism, depending on the developmental stages in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Latrunculin B in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latrunculin B is a potent, cell-permeable marine toxin that acts as a powerful inhibitor of actin polymerization.[1] It functions by sequestering actin monomers (G-actin) in a 1:1 ratio, preventing their assembly into filamentous actin (F-actin).[1] This disruption of the actin cytoskeleton has profound effects on various cellular processes, including cell morphology, motility, division, and intracellular signaling. In the context of three-dimensional (3D) cell culture models, such as spheroids and organoids, this compound serves as a valuable tool for investigating the roles of the actin cytoskeleton in complex biological processes like tissue morphogenesis, cell invasion, and mechanotransduction. These application notes provide detailed protocols and quantitative data for the utilization of this compound in 3D cell culture research.
Mechanism of Action
This compound disrupts actin dynamics by binding to G-actin, thereby preventing its incorporation into F-actin filaments. This leads to a net depolymerization of existing actin filaments as the dynamic equilibrium between G-actin and F-actin is shifted towards the monomeric form. The consequences of this disruption are a loss of cellular structural integrity, altered cell shape, and inhibition of actin-dependent processes.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various cellular models.
Table 1: Effective Concentrations of this compound on Cellular Mechanics and Morphology
| Cell Type | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Chicken Embryo Fibroblasts | Fibroblast Populated Collagen Matrices | 20 nM - 200 nM | Effective range for altering contractile force and dynamic stiffness. | [2] |
| L929 Mouse Fibroblasts | 2D Culture | 50 nM | Minimal inhibitory concentration for inducing morphological changes. | [3] |
| Human Rhabdomyosarcoma (RD) cells | 2D Culture | 250 nM | Reduction in ERK1/2 phosphorylation. | [4] |
| Human Rhabdomyosarcoma (Rh30) cells | 2D Culture | 100 nM | Reduction in ERK1/2 phosphorylation. | [4] |
| Mouse Rhabdomyosarcoma cells | 2D Culture | 100 nM | Reduction in ERK1/2 phosphorylation. | [4] |
Table 2: Effects of Latrunculin Analogs on 3D Spheroid Invasion
| Cell Line | Compound | Concentration | Inhibition of Spheroid Disaggregation/Migration | Reference |
| PC-3M-CT+ (Prostate Cancer) | Latrunculin A | 500 nM | 3-fold decrease | [5] |
| MDA-MB-231 (Breast Cancer) | Latrunculin A Derivative 3 | 100 nM | Inhibition of invasion | [6] |
| MDA-MB-231 (Breast Cancer) | Latrunculin A Derivative 11 | 0.5 µM | 4.6-fold more active than Latrunculin A | [6] |
| MDA-MB-231 (Breast Cancer) | Latrunculin A Derivative 13 | 0.5 µM | 3.1-fold more active than Latrunculin A | [6] |
| MDA-MB-231 (Breast Cancer) | Latrunculin A Derivative 14 | 0.5 µM | 2.1-fold more active than Latrunculin A | [6] |
Experimental Protocols
Protocol 1: Inhibition of Spheroid Formation with this compound
This protocol describes how to assess the effect of this compound on the formation of multicellular spheroids using the liquid overlay technique on ultra-low attachment plates.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ultra-low attachment 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in complete medium and perform a cell count.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000 - 10,000 cells/well, depending on the cell line).
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 10 nM to 1 µM is a good starting point. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Plating: Add 100 µL of the cell suspension to each well of the ultra-low attachment 96-well plate.
-
Treatment: Immediately add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Analysis: Monitor spheroid formation over 24-72 hours using a microscope. The degree of cell aggregation and compaction can be quantified by measuring the spheroid diameter and circularity using image analysis software.
Protocol 2: Treatment of Pre-formed Spheroids with this compound
This protocol is designed to study the effect of this compound on the integrity and viability of established spheroids.
Materials:
-
Pre-formed spheroids in ultra-low attachment plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Spheroid Formation: Generate spheroids as described in Protocol 1 (steps 1-4 and 6) and allow them to form for 48-72 hours until they are well-compacted.
-
Treatment Preparation: Prepare 2X concentrations of this compound dilutions in complete cell culture medium.
-
Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Morphology: Observe changes in spheroid morphology, such as disaggregation or changes in size and shape, using a microscope.
-
Viability: Assess cell viability using a 3D-compatible assay according to the manufacturer's instructions.
-
Protocol 3: Inhibition of Spheroid Invasion with this compound (Matrigel Invasion Assay)
This protocol adapts a standard Matrigel invasion assay to investigate the effect of this compound on the invasive capacity of cells from a spheroid.
Materials:
-
Pre-formed spheroids
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Matrigel® Basement Membrane Matrix
-
24-well cell culture inserts (8.0 µm pore size)
-
24-well companion plates
-
Cold, sterile pipette tips and microcentrifuge tubes
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1-2 mg/mL) with cold, serum-free medium.
-
Add a thin layer (e.g., 50-100 µL) of the diluted Matrigel to the upper chamber of the cell culture inserts.
-
Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Spheroid Preparation: Generate spheroids as described in Protocol 1. After 48-72 hours, gently collect the spheroids.
-
Treatment and Seeding:
-
Resuspend the spheroids in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Place one spheroid into the upper chamber of each Matrigel-coated insert.
-
-
Chemoattraction: Add complete medium (containing serum or other chemoattractants) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for 24-72 hours, or until invasion is observed in the control group.
-
Analysis:
-
Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of invaded cells or quantify the stained area using a microscope and image analysis software.
-
Protocol 4: this compound Treatment of Organoids
This protocol provides a general framework for treating organoids with this compound to study its effects on their development and morphology.
Materials:
-
Established organoid culture
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
Extracellular matrix (e.g., Matrigel®)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
Procedure:
-
Organoid Culture: Culture organoids according to your established protocol until they reach the desired developmental stage.
-
Treatment Preparation: Prepare dilutions of this compound in the appropriate organoid culture medium.
-
Treatment Application:
-
During passaging: After dissociation of organoids, resuspend the fragments or single cells in organoid medium containing this compound before mixing with the extracellular matrix and plating.
-
On established organoids: Carefully replace the existing medium with fresh medium containing the desired concentrations of this compound.
-
-
Incubation: Culture the treated organoids for the desired duration, refreshing the this compound-containing medium as you would for normal culture.
-
Analysis:
-
Morphology: Monitor changes in organoid size, shape, budding, and overall structure using brightfield or confocal microscopy.[7]
-
Immunofluorescence: Fix, permeabilize, and stain organoids for markers of interest (e.g., F-actin with phalloidin, specific cell lineage markers) to visualize the effects on the cytoskeleton and cell differentiation.
-
Viability: Assess organoid viability using a suitable 3D cell viability assay.
-
Signaling Pathways and Visualizations
This compound, by disrupting the actin cytoskeleton, can influence several downstream signaling pathways that are crucial for cell behavior in 3D environments.
Actin Polymerization Pathway
The actin cytoskeleton is in a constant state of flux, with the polymerization of G-actin into F-actin and the depolymerization of F-actin back to G-actin being tightly regulated. This compound directly interferes with this process by binding to G-actin and preventing its addition to the growing filament.
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a key mediator of signals from the extracellular matrix (ECM) through integrins, influencing cell survival, proliferation, and migration. The integrity of the actin cytoskeleton is essential for the formation and function of focal adhesions, where FAK is activated.
YAP/TAZ Signaling Pathway
The transcriptional co-activators YAP and TAZ are key regulators of mechanotransduction, responding to changes in the stiffness of the ECM and cell shape. The tension of the actin cytoskeleton is a critical input for this pathway. Disruption of the actin cytoskeleton by this compound leads to the cytoplasmic retention and inactivation of YAP/TAZ.[8][9]
Conclusion
This compound is an indispensable tool for elucidating the multifaceted roles of the actin cytoskeleton in 3D cell culture models. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the intricate interplay between actin dynamics and complex cellular behaviors in a more physiologically relevant context. Careful optimization of concentrations and treatment durations will be necessary for specific cell types and 3D culture systems.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rhizopodin and this compound on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrunculin A and Its C-17-O-Carbamates Inhibit Prostate Tumor Cell Invasion and HIF-1 Activation in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphological alterations in C57BL/6 mouse intestinal organoids as a tool for predicting chemical‑induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substratum stiffness and this compound modulate the gene expression of the mechanotransducers YAP and TAZ in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substratum Stiffness and this compound Modulate the Gene Expression of the Mechanotransducers YAP and TAZ in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Latrunculin B Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when Latrunculin B does not appear to be working in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeable marine toxin that inhibits actin polymerization.[1][2][3] It functions by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, which prevents the assembly of G-actin into filamentous actin (F-actin).[1][2][3][4][5] This disruption of the actin cytoskeleton leads to changes in cell morphology, motility, and other actin-dependent cellular processes.[1][2][3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound. It is typically supplied as a film or lyophilized powder and should be stored at -20°C, desiccated, and protected from light.[5][6][7] Under these conditions, it is stable for at least one to four years.[5][8][9] Stock solutions should be prepared using anhydrous DMSO or ethanol and can be stored at -20°C for at least 2-3 months.[5][6][7]
Q3: What is the difference between Latrunculin A and this compound?
Latrunculin A is generally more potent than this compound.[2][4][5] However, the effects of this compound can be more transient, which may be advantageous for short-term studies.[5][7][8] this compound is also reported to be gradually inactivated by serum.[5][7][8]
Troubleshooting Guide
Problem: No observable effect on the actin cytoskeleton or cell morphology.
Possible Cause 1: Inactive Compound
-
Solution: Ensure that the this compound has been stored correctly at -20°C and protected from light.[6][7] If the compound is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from a new vial.
Possible Cause 2: Incorrect Concentration
-
Solution: The effective concentration of this compound is cell-type dependent.[10] A concentration that is too low will not elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Visible changes in the actin cytoskeleton of chick embryo fibroblasts were not significant until the concentration reached 630 nM.[10] For some applications, concentrations can range from the nanomolar to the low micromolar range.[4][11][12]
Possible Cause 3: Insufficient Incubation Time
-
Solution: The time required for this compound to take effect can vary. While some effects can be seen within minutes, others may require longer incubation.[7] Try increasing the incubation time, for example, from 30 minutes to 1 hour or longer.
Possible Cause 4: Inactivation by Serum
-
Solution: this compound can be gradually inactivated by components in serum.[5][7][8] If your experiment is conducted in serum-containing media, consider performing the experiment in serum-free media or increasing the concentration of this compound.
Possible Cause 5: Improper Solvent
-
Solution: this compound is soluble in DMSO and ethanol.[5][6][9] Ensure that the compound is fully dissolved in the appropriate solvent before diluting it in your culture medium. Experimental evidence suggests that Latrunculin A is biologically active in DMSO but not in aqueous solutions.[4]
Problem: Inconsistent or variable results between experiments.
Possible Cause 1: Inconsistent Cell Health or Density
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Stressed or overly confluent cells may respond differently to treatment.
Possible Cause 2: Pipetting Errors
-
Solution: Small volumes of concentrated stock solutions can be difficult to pipette accurately. Ensure your pipettes are calibrated and use appropriate techniques to ensure accurate and consistent dosing.
Problem: Cell death or toxicity observed.
Possible Cause 1: Concentration is too high
-
Solution: While effective at disrupting the cytoskeleton, high concentrations of this compound can be toxic to cells.[4] Reduce the concentration and/or the incubation time. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line.
Possible Cause 2: Solvent Toxicity
-
Solution: The solvent (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is low (typically <0.1%) and that you include a solvent-only control in your experiments.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Storage Temperature | -20°C | Protect from light and moisture.[5][6][7] |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | Soluble up to ~25 mg/mL.[5][6][9] |
| Stock Solution Storage | -20°C | Stable for at least 2-3 months.[7] |
| Working Concentration | 5 nM - 20 µM | Highly cell-type and application dependent.[4][10][11][12] |
| Incubation Time | 15 minutes - 6 hours | Dependent on the desired effect and cell type.[11][13][14] |
Experimental Protocols
Protocol: Visualization of Actin Cytoskeleton Disruption
-
Cell Seeding: Plate cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[15] Further dilute the stock solution in pre-warmed, serum-free culture medium to the desired final working concentrations.
-
Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Fixation and Permeabilization: Aspirate the treatment medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells twice with PBS. Stain the F-actin with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's instructions for 20-30 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). Image the cells using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
Caption: Mechanism of action of this compound on actin polymerization.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. astorscientific.us [astorscientific.us]
- 10. journals.biologists.com [journals.biologists.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Effects of this compound on the actin cytoskeleton and hyphal growth in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.mpg.de [pure.mpg.de]
Technical Support Center: Optimizing Latrunculin B Incubation Time
Welcome to the technical support center for optimizing Latrunculin B incubation time in your experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on effectively using this potent actin polymerization inhibitor. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeant marine toxin that inhibits actin polymerization by binding to monomeric G-actin in a 1:1 ratio.[1] This sequestration of G-actin prevents its assembly into filamentous F-actin, leading to the disruption and disassembly of the actin cytoskeleton.[1][2]
Q2: What is the difference between Latrunculin A and this compound?
Latrunculin A is generally more potent than this compound.[1][3] The effects of Latrunculin A on cellular morphology can be long-lasting, sometimes up to a week, while the changes induced by this compound are often more transient, lasting from a few minutes to several hours.[3] It has been suggested that this compound may be inactivated by components in serum-containing media.[3]
Q3: What is a typical starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type, cell density, and the specific experimental endpoint. However, a common starting point is a concentration range of 20 nM to 2 µM with an incubation time of 15 to 60 minutes.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How can I visualize the effect of this compound on the actin cytoskeleton?
The most common method to visualize changes in the actin cytoskeleton is through fluorescence microscopy after staining with fluorescently-labeled phalloidin, which specifically binds to F-actin.[5][6][7][8] This allows for a qualitative and quantitative assessment of actin filament disruption.
Q5: Is the effect of this compound reversible?
The disruption of the actin cytoskeleton by this compound is generally considered reversible, especially at lower concentrations.[1][9] After washing out the compound, cells can often re-establish their actin networks.
Troubleshooting Guide
Issue 1: Cells are detaching from the culture surface after this compound treatment.
-
Cause: The actin cytoskeleton is crucial for cell adhesion. Extensive disruption of actin filaments can weaken cell-matrix junctions, leading to cell detachment.[10][11]
-
Solution:
-
Reduce this compound concentration: You may be using a concentration that is too high for your cell type. Perform a dose-response experiment to find a concentration that disrupts actin to the desired extent without causing significant cell detachment.
-
Decrease incubation time: A shorter exposure to this compound might be sufficient to achieve the desired effect on actin without compromising cell adhesion.
-
Optimize cell density: Ensure cells are not too sparse, as cell-cell contacts can help maintain adherence. Conversely, overly confluent cultures can also have weaker adhesion.
-
Use coated cultureware: If not already doing so, consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion.
-
Issue 2: Incomplete or no observable actin depolymerization after this compound treatment.
-
Cause: The concentration of this compound may be too low, or the incubation time too short for your specific cell type and experimental conditions.
-
Solution:
-
Increase this compound concentration: Titrate the concentration of this compound upwards in a stepwise manner.
-
Extend incubation time: Perform a time-course experiment to determine if a longer incubation period is necessary.
-
Check the activity of your this compound stock: Ensure your stock solution is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Consider serum effects: As this compound can be inactivated by serum components, you might need to adjust the concentration if you are working with high-serum media.[3]
-
Issue 3: High levels of cell death or cytotoxicity are observed.
-
Cause: Prolonged or high-concentration exposure to this compound can interfere with essential cellular processes that depend on a dynamic actin cytoskeleton, such as cytokinesis and intracellular transport, leading to apoptosis or necrosis.
-
Solution:
-
Perform a cytotoxicity assay: Use assays like MTT or Annexin V/Propidium Iodide staining to determine the cytotoxic threshold of this compound for your cells.
-
Lower the concentration and/or incubation time: Use the minimum effective concentration and incubation time required to achieve your desired experimental outcome.
-
Ensure healthy cell culture: Start your experiment with a healthy, actively growing cell population, as stressed cells may be more susceptible to the toxic effects of the drug.
-
Data Presentation
The following table summarizes a range of this compound concentrations and incubation times reported in the literature for various cell types and applications. This should be used as a starting point for your own optimization experiments.
| Cell Type/System | Concentration | Incubation Time | Observed Effect |
| Chick Embryo Fibroblasts | 10 nM - 10 µM | 30 minutes | Disruption of actin cytoskeleton |
| Maize Pollen | 50 nM | Not specified | Half-maximal inhibition of germination |
| Maize Pollen Tubes | 5-7 nM | Not specified | Half-maximal inhibition of tube growth |
| Rat Peritoneal Mast Cells | 5 µg/ml | Pre- and post-permeabilization | Prevention of stimulus-induced cell spreading |
| Swiss 3T3 Fibroblasts | 315 nM | 30 minutes | F-actin depolymerization in the lamella |
| Arabidopsis Roots (1.5-day-old) | 1 µM | 1 hour | Inhibition of gravitropic bending |
| Arabidopsis Roots (5-day-old) | 1 µM | 1 hour | Promotion of gravitropic bending |
| Chordoma Cell Lines | IC50 values | 48 hours | Morphological changes |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration and Incubation Time using Phalloidin Staining
This protocol describes a method to determine the optimal this compound concentration and incubation time for a given cell line by visualizing the actin cytoskeleton.
Materials:
-
Cells of interest
-
Culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that allows them to be sub-confluent at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Dose-Response: Prepare a series of dilutions of this compound in culture medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a DMSO vehicle control. Replace the medium in the wells with the this compound dilutions and incubate for a fixed time (e.g., 30 minutes).
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[6]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[5]
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.[5][6]
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Compare the integrity of the actin stress fibers and overall cell morphology between the control and treated samples to determine the optimal concentration and incubation time that results in the desired level of actin disruption without significant cytotoxicity or cell detachment.
Protocol 2: In Vitro Pyrene-Actin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified actin in vitro.[12][13][14]
Materials:
-
Purified G-actin
-
Pyrene-labeled G-actin
-
This compound
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Fluorometer and cuvettes or a 96-well plate reader
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.
-
Reaction Setup: In a fluorometer cuvette or a well of a 96-well plate, add the desired concentration of this compound (or DMSO as a control) to the G-actin solution.
-
Initiate Polymerization: Start the polymerization reaction by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly but gently.
-
Fluorescence Measurement: Immediately place the sample in the fluorometer and begin recording the fluorescence intensity over time. Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[12][15][16]
-
Data Analysis: Plot fluorescence intensity versus time. The rate of actin polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization rates in the presence and absence of this compound to quantify its inhibitory effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Phalloidin staining protocol | Abcam [abcam.com]
- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 7. comparativephys.ca [comparativephys.ca]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dysregulation of Cytoskeleton Remodeling Drives Invasive Leading Cells Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 14. Actin polymerization assay | Andex [andexbiotech.com]
- 15. Actin polymerisation assay [wwwuser.gwdguser.de]
- 16. 4.15. Pyrene-Actin Polymerization Assay [bio-protocol.org]
Cell detachment after Latrunculin B treatment
Welcome to the Technical Support Center for researchers utilizing Latrunculin B. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to cell detachment following this compound treatment.
Troubleshooting Guides
Issue 1: Complete and Rapid Cell Detachment at Low this compound Concentrations
Question: I treated my cells with a low concentration of this compound, and they all detached from the plate. Is this expected, and how can I prevent it?
Answer:
Unexpectedly rapid and complete cell detachment at low this compound concentrations can be due to several factors, including cell type sensitivity and experimental conditions.
Possible Causes and Solutions:
-
High Cell Sensitivity: Some cell lines are inherently more sensitive to actin cytoskeleton disruption.
-
Sub-optimal Culture Conditions: Pre-existing stress on cells can exacerbate the effects of this compound.
-
Incorrect Drug Concentration: Errors in calculating the final concentration can lead to unexpectedly strong effects.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a very low concentration (e.g., 1-10 nM) and gradually increase it.[1][2]
-
Optimize Seeding Density: Ensure cells are seeded at an optimal density to form healthy cell-cell and cell-substrate adhesions before treatment.
-
Verify Solvent Effects: Prepare a vehicle control (e.g., DMSO) to ensure the solvent itself is not causing cell detachment.
-
Check Serum Concentration: The presence of serum can sometimes inactivate this compound.[3] If working in serum-free media, cells may be more sensitive. Conversely, in serum-containing media, a higher concentration of this compound might be necessary.[1][2]
Issue 2: Inconsistent or No Cell Detachment After Treatment
Question: I treated my cells with this compound, but I'm not observing the expected cell rounding and detachment. What could be wrong?
Answer:
A lack of response to this compound can be due to drug inactivity, insufficient concentration, or specific cellular resistance mechanisms.
Possible Causes and Solutions:
-
Inactive this compound: The compound may have degraded.
-
Insufficient Concentration: The concentration used may be too low for the specific cell type.
-
Rapid Drug Inactivation: this compound can be inactivated by components in the cell culture medium, such as serum.[3]
-
Cellular Resistance: Some cell types may have more robust cytoskeletal structures or compensatory mechanisms.
Troubleshooting Steps:
-
Confirm Drug Activity: Use a fresh stock of this compound. Verify its activity on a sensitive cell line known to respond to the drug.
-
Increase Concentration: If no effect is observed at lower concentrations, gradually increase the dose. The effective concentration can vary significantly between cell types.[4]
-
Reduce Serum Concentration: If possible for your experiment, reduce the serum concentration in the medium during treatment to minimize inactivation of this compound.[3]
-
Increase Incubation Time: Extend the treatment duration to allow for sufficient disruption of the actin cytoskeleton.
Issue 3: Observing Morphological Changes but Not Full Detachment
Question: My cells are rounding up and showing cytoskeletal changes after this compound treatment, but they are not fully detaching. How can I promote detachment for my assay?
Answer:
This scenario indicates that the actin cytoskeleton is being disrupted, but the cell-substrate adhesions are still strong enough to keep the cells attached.
Possible Causes and Solutions:
-
Strong Focal Adhesions: Some cell types form very strong focal adhesions that are more resistant to the effects of actin depolymerization.[5]
-
Incomplete Disruption of Actin Filaments: The concentration or duration of treatment may not be sufficient to cause a complete collapse of the cytoskeleton required for detachment.
Troubleshooting Steps:
-
Co-treatment with other Reagents: Consider a gentle enzymatic treatment (e.g., a very low concentration of Trypsin-EDTA) in combination with this compound to weaken cell-substrate adhesions.
-
Mechanical Agitation: Gentle mechanical agitation (e.g., tapping the plate or gentle pipetting) after this compound treatment can help detach the rounded cells.
-
Optimize this compound Treatment: Increase the concentration or incubation time of this compound to achieve a more pronounced disruption of the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to cell detachment?
A1: this compound is a marine toxin that disrupts the actin cytoskeleton.[3][6] It binds to globular actin (G-actin) monomers with a 1:1 stoichiometry, preventing their polymerization into filamentous actin (F-actin).[6][7] This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to the disassembly of actin stress fibers and the overall collapse of the actin cytoskeleton.[6][7][8] Since the actin cytoskeleton is crucial for maintaining cell shape and anchoring the cell to the extracellular matrix through focal adhesions, its disruption leads to cell rounding and subsequent detachment.[9][10]
Q2: How does this compound treatment affect focal adhesions?
A2: this compound-induced disruption of the actin cytoskeleton directly impacts focal adhesions. The integrity of focal adhesions depends on their connection to actin stress fibers. Treatment with this compound can lead to the translocation of key focal adhesion proteins like vinculin and paxillin, diminishing their accumulation at focal adhesion sites.[9][10][11] This weakens the mechanical link between the cell and the extracellular matrix, reducing intracellular focal adhesion strength and promoting cell detachment.[9][10]
Q3: What are the typical effective concentrations and incubation times for this compound?
A3: The effective concentration of this compound is highly cell-type dependent and can range from nanomolar to micromolar concentrations.[1][2][4] For sensitive cells, concentrations as low as 5-40 nM can be effective.[1] For other cell lines, concentrations in the range of 200 nM to 10 µM may be required.[1][12] Incubation times can also vary, from a few minutes to several hours, depending on the desired extent of actin disruption.[1][12] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Are the effects of this compound reversible?
A4: Yes, the effects of this compound are generally reversible, especially at lower concentrations.[3][6] Upon removal of the drug, cells can re-establish their actin cytoskeleton and re-adhere to the substrate. The reversibility is a key feature that makes this compound a valuable tool for studying dynamic cellular processes involving the actin cytoskeleton.
Q5: How does this compound differ from Latrunculin A?
A5: Latrunculin A and this compound have the same mechanism of action, but Latrunculin A is generally more potent than this compound.[3][6] this compound is also reported to be inactivated more rapidly in the presence of serum.[3][6]
Data Presentation
Table 1: Effective Concentrations of this compound in Different Experimental Systems
| Cell/System Type | Effective Concentration Range | Observed Effect | Reference |
| Chick Embryo Fibroblasts | 20 nM - 200 nM | Disruption of actin cytoskeleton and effect on mechanical properties. | [1][2] |
| Picea meyeri Pollen Tubes | 5 nM - 7 nM (half-maximal inhibition) | Inhibition of pollen tube extension. | [6] |
| Hamster Fibroblast NIL8 Cells | ~0.2 µg/ml | Complete rounding up of all cells. | [3] |
| MIN6B1 Cells | Not specified | Disruption of actin cytoskeleton and inhibition of protein translocation. | [11] |
| HeLa Cells | 100 nM | Inhibition of cell rounding during detachment. | [13] |
| Human Trabecular Meshwork Cells | Not specified | Reversible cell rounding and disruption of actin filaments. | [5] |
| Rat Peritoneal Mast Cells | 5 µg/ml - 40 µg/ml | Inhibition of secretion and cell spreading. | [14] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Actin and Vinculin
This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton and the localization of the focal adhesion protein vinculin.
Materials:
-
Cell culture plates or coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-vinculin
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Fluorescently-labeled Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control) for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-vinculin primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS and then incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips on microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration and the integrity of the leading edge of migrating cells.
Materials:
-
Cell culture plates
-
Sterile p200 pipette tip or a wound healing insert
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Microscope with live-cell imaging capabilities (optional)
Procedure:
-
Create a Confluent Monolayer: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create the "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Wash and Treat: Gently wash the cells with PBS to remove detached cells and debris. Replace the medium with fresh medium containing the desired concentration of this compound (and a vehicle control).
-
Image at Time Zero: Immediately after treatment, acquire the first set of images of the wound area.
-
Incubate and Image: Incubate the plate at 37°C and 5% CO2. Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) to monitor cell migration into the scratch.
-
Analyze Data: Measure the width of the scratch at different time points to quantify the rate of wound closure.
Mandatory Visualization
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Focus Biomolecules [mayflowerbio.com]
- 5. Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latrunculin - Wikipedia [en.wikipedia.org]
- 7. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Dysregulation of Cytoskeleton Remodeling Drives Invasive Leading Cells Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of Latrunculin B Effects in Cells: A Technical Support Center
Welcome to the technical support center for researchers utilizing Latrunculin B in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the reversibility of this compound's effects on the cellular actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a cell-permeable marine toxin that disrupts the actin cytoskeleton.[1] It functions by binding to globular actin (G-actin) monomers in a 1:1 ratio, which prevents their polymerization into filamentous actin (F-actin).[1][2] This leads to the depolymerization of existing actin filaments and a subsequent disruption of cellular processes that rely on a dynamic actin cytoskeleton, such as cell migration, adhesion, and division.[2]
Q2: Are the effects of this compound reversible?
Yes, the effects of this compound are generally reversible.[3][4] Because this compound binds non-covalently to G-actin, its effects can be washed out, allowing the cellular actin cytoskeleton to reform. The degree and rate of reversibility can depend on several factors, including the concentration of this compound used, the duration of the treatment, and the cell type.[3][4] For instance, in hamster fibroblasts, the effects of this compound are reported to be less potent and more readily reversible compared to Latrunculin A.[5] In some cases, complete recovery of cell morphology and stress fibers can be observed after 48 hours of removing the compound.[5]
Q3: How long does it take for cells to recover after this compound washout?
The recovery time varies significantly between cell types and experimental conditions. Here are some examples:
-
Dictyostelium discoideum: Following washout of Latrunculin A, normal cell shape and motility are typically restored in approximately one hour. The recovery process involves the initial formation of actin patches which then merge and reorganize.[4]
-
Plant Cells (Arabidopsis thaliana): After this compound treatment, labeled actin filaments begin to reappear as short fragments around 3 hours after washout. These fragments increase in size over time, with significant recovery observed at 5 and 8 hours.
-
Mammalian Fibroblasts (PtK2 and L929): Following treatment with this compound, cells can return to a quasi-normal state within 3-4 days.[6]
-
Human Trabecular Meshwork (HTM) Cells: After a 1-hour treatment with a high dose of Latrunculin A (10 µM), dramatic recovery of cell morphology is observed within 1 hour of washout, with nearly complete recovery by 48 hours.
Q4: What is a typical washout protocol to reverse the effects of this compound?
A standard washout protocol for adherent mammalian cells involves the following steps:
-
Aspirate the this compound-containing medium: Carefully remove the medium from your cell culture dish or plate.
-
Wash with pre-warmed buffer: Gently wash the cells two to three times with a sterile, pre-warmed buffer such as Phosphate-Buffered Saline (PBS) or a serum-free culture medium. This helps to remove any residual this compound.[7]
-
Add fresh, pre-warmed culture medium: After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Incubate and monitor: Return the cells to the incubator and monitor their recovery over time using microscopy. The time required for recovery will vary depending on the cell type and experimental parameters.
Troubleshooting Guide
This guide addresses common problems encountered when studying the reversibility of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no reversal of this compound effects. | 1. Insufficient washout: Residual this compound may still be present. 2. High concentration or prolonged treatment: This can lead to secondary effects or cytotoxicity. 3. Cell type sensitivity: Some cell lines may be more sensitive to this compound or have slower recovery rates. 4. Serum inactivation: this compound can be inactivated by a component in serum over time, which might complicate the interpretation of long-term experiments.[5] | 1. Increase the number and volume of washes. Ensure the washing buffer is pre-warmed to avoid stressing the cells. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line that allows for effective yet reversible actin disruption. 3. Consult the literature for typical recovery times for your cell type. If information is unavailable, perform a time-course experiment to establish a recovery baseline. 4. For long-term studies, consider using serum-free medium during the this compound treatment and washout, if compatible with your cell line. |
| High cell death after this compound treatment and washout. | 1. Cytotoxicity: The concentration of this compound used may be too high for the cell line. 2. Mechanical stress during washout: Vigorous washing can detach or damage cells, especially when the cytoskeleton is compromised. 3. Apoptosis induction: Prolonged disruption of the actin cytoskeleton can trigger programmed cell death in some cell types. | 1. Reduce the concentration of this compound. Perform a viability assay (e.g., Trypan Blue exclusion) to determine the cytotoxic threshold for your cells. 2. Handle the cells gently during the washout procedure. Add and remove washing solutions slowly and at the side of the culture vessel. 3. Reduce the duration of this compound treatment. |
| Actin cytoskeleton does not fully recover its original structure. | 1. Incomplete removal of this compound. 2. Alterations in actin regulatory protein expression or localization. 3. Slow G-actin replenishment: The pool of available G-actin monomers may take time to become fully available for polymerization. | 1. Optimize the washout protocol as described above. 2. Allow for a longer recovery period. Analyze the expression and localization of key actin-binding proteins if the problem persists. 3. Ensure the cells are in a healthy state with adequate nutrients for protein synthesis. |
Experimental Protocols
Protocol 1: Assessing Actin Cytoskeleton Recovery by Fluorescence Microscopy
This protocol describes how to visualize and quantify the recovery of actin stress fibers following this compound treatment and washout.
Materials:
-
Adherent mammalian cells (e.g., fibroblasts, epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.5 - 5 µM) for a specific duration (e.g., 30-60 minutes). Include a DMSO-treated vehicle control.
-
Washout:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium.
-
-
Recovery: Incubate the cells for various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to allow for recovery.
-
Fixation and Staining:
-
At each recovery time point, wash the cells once with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled phalloidin and a nuclear counterstain in PBS for 20-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the recovery of actin stress fibers. This can be done by measuring parameters such as the number, length, and intensity of stress fibers per cell using image analysis software.[1]
Data Presentation
Table 1: Summary of Quantitative Data on Actin Cytoskeleton Recovery After this compound Washout
| Cell Type | This compound Concentration & Duration | Recovery Time | Measured Parameter | Observation |
| Plant Hypocotyl Cells | Not specified | 3 hours | Average size of labeled actin filaments | 0.85 ± 0.30 µm |
| Plant Hypocotyl Cells | Not specified | 5 hours | Average size of labeled actin filaments | 2.15 ± 0.75 µm |
| Plant Hypocotyl Cells | Not specified | 8 hours | Average size of labeled actin filaments | 4.18 ± 2.03 µm |
| Hamster Fibroblasts | Maximal dose | 48 hours | Cell morphology and stress fibers | Complete recovery observed.[5] |
| PtK2 and L929 Cells | Not specified | 3-4 days | Cell morphology | Return to a "quasi-normal" state.[6] |
Signaling Pathways and Experimental Workflows
The actin cytoskeleton is a central hub for numerous signaling pathways. Disruption of actin dynamics by this compound can have profound effects on these pathways.
RhoA Signaling Pathway
The RhoA pathway is a critical regulator of actin stress fiber formation and cell contractility.
Caption: The RhoA signaling pathway leading to actin stress fiber formation.
Focal Adhesion Kinase (FAK) Signaling
FAK is a key mediator of signals from the extracellular matrix (ECM) through integrins, influencing cell adhesion, migration, and survival.
Caption: Focal Adhesion Kinase (FAK) signaling pathway in cell adhesion and migration.
Experimental Workflow: this compound Reversibility Study
The following diagram outlines a typical workflow for an experiment investigating the reversibility of this compound.
Caption: A typical experimental workflow for studying this compound reversibility.
References
- 1. The ARP2/3 complex prevents excessive formin activity during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Actin Clusters and Traveling Waves in Cells Recovering from Actin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biologia.i-learn.unito.it [biologia.i-learn.unito.it]
- 7. protocols.io [protocols.io]
Latrunculin B stability in cell culture media
Welcome to the Technical Support Center for Latrunculin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to address common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable marine toxin originally isolated from the sponge Latrunculia magnifica.[1][2][3] It functions as a potent inhibitor of actin polymerization.[4] this compound binds to monomeric globular actin (G-actin) in a 1:1 ratio, preventing its polymerization into filamentous actin (F-actin).[2][3][5] This disruption of the actin cytoskeleton leads to changes in cell morphology, motility, and other cellular processes that are dependent on a dynamic actin network.[3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, typically at concentrations up to 25 mg/mL.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How should this compound be stored?
-
Solid Form: Store at -20°C for long-term stability (≥ 1 year).[1][6]
-
Stock Solutions (in DMSO or Ethanol): Aliquot and store at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media is a critical consideration. It is known to be gradually inactivated by components present in fetal bovine serum (FBS) and other sera.[1][6] This inactivation leads to a transient effect of the compound in the continued presence of serum-containing media.[6] Therefore, for experiments requiring sustained actin disruption, it may be necessary to use serum-free media or to replenish the this compound-containing medium at regular intervals.
Q5: What is the difference between Latrunculin A and this compound?
Both Latrunculin A and this compound inhibit actin polymerization by sequestering G-actin. However, Latrunculin A is generally considered to be more potent than this compound.[3][5] this compound is reported to be inactivated more rapidly than Latrunculin A, which may result in more transient effects in cell culture.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on actin cytoskeleton | 1. Inactive this compound: Improper storage or handling may have led to degradation. 2. Inactivation by serum: Components in the serum are inactivating the compound. 3. Insufficient concentration or incubation time: The concentration or duration of treatment may be too low for the specific cell type. | 1. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C. 2. Perform experiments in serum-free or low-serum media. Alternatively, increase the concentration of this compound or replenish the media with fresh compound during the experiment. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[7] |
| Inconsistent or variable results between experiments | 1. Variability in serum batches: Different lots of serum may have varying levels of components that inactivate this compound. 2. Inconsistent cell density or health: The effect of this compound can be influenced by the confluency and overall health of the cells. 3. Pipetting errors: Inaccurate dilution of the stock solution. | 1. Test and use a single, qualified batch of serum for a series of related experiments. 2. Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.[8] 3. Use calibrated pipettes and ensure thorough mixing when preparing working solutions. |
| Cells are detaching from the culture plate | 1. High concentration of this compound: Excessive disruption of the actin cytoskeleton can lead to loss of cell adhesion and subsequent detachment. 2. Prolonged incubation time: Extended exposure to the compound can be cytotoxic. | 1. Reduce the concentration of this compound. 2. Decrease the incubation time. Perform a viability assay (e.g., Trypan Blue exclusion) to assess cytotoxicity at different concentrations and time points. |
| Punctate or aggregated actin staining after treatment | 1. Cell stress or apoptosis: Disruption of the actin cytoskeleton can induce cellular stress or apoptosis, leading to altered actin morphology. 2. Fixation artifacts: Improper fixation techniques can cause the collapse of the already fragile actin structures. | 1. Monitor cell health and consider using markers for apoptosis. 2. Optimize the fixation protocol. Use methanol-free formaldehyde and consider shorter fixation times.[7][8] |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| IC50 for F-actin polymerization inhibition (in vitro) | ~60 nM | In the absence of calf serum | |
| IC50 for F-actin polymerization inhibition (in vitro) | ~900 nM | In the presence of calf serum | |
| Binding Stoichiometry to G-actin | 1:1 | - | [2][3][5] |
| Solubility in DMSO/Ethanol | ~25 mg/mL | - | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework to qualitatively assess the stability and activity of this compound in your specific cell culture medium over time.
Workflow Diagram:
Caption: Workflow for assessing this compound stability.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cells of interest
-
Multi-well culture plates
-
Phalloidin conjugated to a fluorescent dye
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Media:
-
Prepare two sets of your cell culture medium containing the desired final concentration of this compound: one with your standard serum concentration and one without serum.
-
Prepare corresponding control media (with and without serum) containing the same concentration of DMSO as the this compound-treated media.
-
-
Incubation of Media:
-
Aliquot the prepared media and incubate them at 37°C in a CO2 incubator for different durations (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Cell Treatment:
-
Seed your cells in multi-well plates and allow them to adhere and grow overnight.
-
After the respective incubation times, add the pre-incubated media to the cells.
-
Incubate the cells with the treated media for a fixed period (e.g., 1-2 hours).
-
-
Staining and Analysis:
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Stain the F-actin by incubating with a fluorescently-labeled phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope.
-
-
Interpretation:
-
Compare the degree of actin cytoskeleton disruption in cells treated with media incubated for different durations. A decrease in the disruptive effect over time indicates degradation of this compound.
-
Protocol 2: Visualizing Actin Cytoskeleton Disruption using Phalloidin Staining
This protocol details the steps for fluorescently labeling F-actin to visualize the effects of this compound treatment.
Workflow Diagram:
Caption: Phalloidin staining workflow.
Materials:
-
Cells cultured on coverslips
-
This compound working solution
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
Fluorescently-labeled phalloidin working solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[7][8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[9]
-
Phalloidin Staining: Incubate the cells with the fluorescently-labeled phalloidin working solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Signaling Pathway
This compound directly interferes with the fundamental process of actin polymerization, which is a key component of the cellular cytoskeleton.
Actin Polymerization Inhibition Pathway:
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. turkjps.org [turkjps.org]
- 5. This compound, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Unexpected off-target effects of Latrunculin B
Technical Support Center: Latrunculin B
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues related to unexpected and off-target effects during their experiments.
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using this compound, focusing on effects that may not be directly related to its primary function as a global actin polymerization inhibitor.
Issue 1: I'm observing significant mitochondrial elongation/fragmentation after this compound treatment, which is confounding my results. Is this a known effect?
Answer: Yes, this is a documented off-target effect. While this compound's primary role is to disrupt the actin cytoskeleton, this disruption has secondary consequences for mitochondrial dynamics. The actin cytoskeleton is intricately involved in mitochondrial fission and fusion processes.
-
Observation: Depolymerization of actin by this compound can lead to a robust elongation of mitochondria.[1] This is thought to occur because actin polymerization, driven by proteins like Arp2/3 and formins, is required for the initial steps of mitochondrial fission.[1]
-
Troubleshooting Steps:
-
Confirm the Effect: Visualize mitochondria using a fluorescent marker (e.g., MitoTracker or a GFP-tagged mitochondrial protein) alongside phalloidin staining for F-actin to correlate cytoskeletal disruption with changes in mitochondrial morphology.
-
Titrate Concentration: Use the lowest effective concentration of this compound required to achieve the desired primary effect on the cytoskeleton in your cell type, as mitochondrial effects may be dose-dependent.
-
Time-Course Experiment: Perform a time-course experiment to determine the onset of mitochondrial morphology changes. It's possible to find a time window where your primary process of interest is affected before significant mitochondrial changes occur. For example, short-term (e.g., 20-30 minute) treatments have been shown to induce these effects.[1]
-
Alternative Inhibitors: If mitochondrial morphology is a critical variable, consider using inhibitors that target specific actin-regulating proteins (e.g., formin inhibitor SMIFH2 or Arp2/3 inhibitor CK-666) to see if a more targeted disruption can avoid the global effects on mitochondria.[1]
-
Issue 2: My cells are undergoing apoptosis after treatment with this compound, even at concentrations that are supposed to only affect the cytoskeleton. How can I avoid this?
Answer: Induction of apoptosis is a known, though sometimes unexpected, effect of this compound, particularly at higher concentrations or with prolonged exposure.
-
Mechanism: High doses of latrunculins can induce programmed cell death by activating the caspase-3/7 pathway.[2] In some cell types, this involves changes in the mitochondrial outer membrane potential (MOMP).[3] However, this effect can be cell-type specific, as some studies have reported no significant increase in apoptosis.[4]
-
Troubleshooting Steps:
-
Assess Apoptosis: Use standard apoptosis assays (e.g., Annexin V/PI staining, TUNEL assay, or a luminescent caspase-3/7 activity assay) to quantify the level of apoptosis at your working concentration.[3]
-
Reduce Concentration and Time: This is the most critical step. Determine the minimal concentration and incubation time of this compound needed for your experiment. For example, studies on breast cancer cell lines have shown apoptosis starting at 2 µM after 6 hours.[5]
-
Serum Conditions: Note that the inhibitory effect of this compound can diminish rapidly in serum-containing media.[6] Running experiments in serum-free or low-serum conditions might allow you to use a lower concentration for a shorter duration, potentially reducing apoptosis.
-
Control for Cytotoxicity: Always include a cytotoxicity assay (e.g., MTT or LDH release) to distinguish general toxicity from specific apoptotic signaling. Some studies note a clear difference between cytotoxic and anti-invasive activity levels, suggesting a therapeutic window.[7]
-
Issue 3: I am studying nuclear protein import/export, and I've noticed an unusual accumulation of actin in the nucleus after this compound treatment. Is this an artifact?
Answer: No, this is not an artifact but a reported cellular response. By increasing the cellular pool of monomeric G-actin, this compound can induce the translocation of actin, along with the actin-regulatory protein cofilin, into the nucleus.[4]
-
Observation: This nuclear actin is often not stained by phalloidin, indicating it is in a monomeric state or part of a conformationally distinct filament (e.g., cofilin-decorated).[4] This process appears to be an active, cofilin-dependent import mechanism.[4]
-
Troubleshooting Steps:
-
Confirm Nuclear Actin: Use an anti-actin antibody for immunofluorescence in addition to phalloidin to visualize the G-actin pool in the nucleus.
-
Consider Cellular Energy State: This effect is greatly promoted by ATP depletion.[4] Ensure your culture conditions are optimal and that your experimental manipulations are not inadvertently causing cellular stress that would lower ATP levels, as this could exacerbate the nuclear actin accumulation.
-
Differentiate from Apoptosis: In the study reporting this effect in mast cells, the nuclear translocation of actin was not associated with an increase in apoptosis.[4] If you observe this phenomenon, it is still wise to run an apoptosis assay to rule out confounding effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound? A1: this compound is a cell-permeable marine toxin that disrupts microfilament-mediated processes.[8] It functions by binding to actin monomers (G-actin) in a 1:1 stoichiometric ratio, which prevents them from polymerizing into filamentous actin (F-actin).[2][8][9] This leads to the net depolymerization and disassembly of existing actin filaments.[8][9]
Q2: How does this compound differ from Latrunculin A? A2: this compound is generally considered less potent than Latrunculin A.[2][8] This means a higher concentration of this compound may be required to achieve the same level of actin depolymerization as Latrunculin A. However, this compound is also reported to be inactivated faster, which may be advantageous for experiments requiring a more transient effect.[2]
Q3: My gene expression profile changes after this compound treatment. Which signaling pathways are known to be affected? A3: this compound can unexpectedly interfere with specific signaling pathways that are sensitive to the state of actin polymerization. Two key examples are:
-
RhoA/MRTF/SRF Pathway: This pathway is critical for the expression of many cytoskeletal and smooth muscle genes. RhoA activation leads to actin polymerization, which releases Myocardin-Related Transcription Factors (MRTFs) from their sequestration by G-actin, allowing them to enter the nucleus and co-activate Serum Response Factor (SRF). By increasing the G-actin pool, this compound can trap MRTFs in the cytoplasm, thereby inhibiting the transcription of SRF-target genes like smooth muscle α-actin.[10]
-
Focal Adhesion Signaling: In some cells, this compound has been shown to significantly inhibit the glucose-induced phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[11] This disrupts the dynamic remodeling of focal adhesions and can impact downstream signaling, including the ERK1/2 pathway.[11]
Q4: Are the effects of this compound reversible? A4: Yes, the effects of this compound on the actin cytoskeleton are generally reversible upon washout of the compound.[12]
Q5: Why is the effective concentration of this compound different in the presence of serum? A5: The presence of serum can shift the effective concentration of this compound upwards by as much as tenfold.[13] This is because serum contains growth factors that activate signaling pathways promoting actin polymerization, thus creating a higher demand on the inhibitor to achieve the same level of disruption.[13] Additionally, this compound's inhibitory effect is known to diminish more rapidly in serum-containing media.[6]
Quantitative Data Summary
The following table summarizes effective concentrations of this compound used in various experimental contexts. Note that the optimal concentration is highly dependent on the cell type, experimental duration, and presence of serum.
| Cell Type/System | Experimental Context | Effective Concentration Range | Incubation Time | Reference(s) |
| Fibroblasts (in collagen) | Disruption of cellular mechanical properties | 20 nM - 200 nM (without serum) | 30 minutes | [13] |
| Fibroblasts (in collagen) | Disruption of cellular mechanical properties | ~900 nM (half-max, with serum) | 30 minutes | [13] |
| Rat Peritoneal Mast Cells | Inhibition of secretion | 5 - 40 µg/mL | 1 hour | [12] |
| MIN6B1 Pancreatic Beta-Cells | Inhibition of FAK/paxillin phosphorylation | 1 µM | Not specified | [11] |
| Smooth Muscle Cells (SMC) | Inhibition of SM α-actin promoter activity | 0.5 µM | 12 hours | [10] |
| HeLa Cells | Abolishment of F-actin assembly on mitochondria | 2 µM | 20-30 minutes | [1] |
| Maize Pollen | Half-maximal inhibition of germination | 50 nM | Not specified | [14] |
| Maize Pollen | Blockage of pollen tube growth | 5 nM | Not specified | [14] |
Key Experimental Protocols
Protocol 1: Visualization of F-Actin Disruption and Mitochondrial Morphology
-
Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound (e.g., 2 µM) or DMSO as a vehicle control for a specified time (e.g., 30 minutes).[1]
-
Mitochondrial Staining (Live Cell): If performing live imaging, incubate cells with a mitochondrial stain like MitoTracker Red CMXRos according to the manufacturer's protocol prior to treatment.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
F-Actin Staining: Wash with PBS and incubate with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 1 hour at room temperature, protected from light.[15]
-
Mounting and Imaging: Wash with PBS, mount coverslips onto slides using a mounting medium containing DAPI (for nuclear counterstain), and image using confocal or fluorescence microscopy.
Protocol 2: Assay for Apoptosis Induction via Caspase Activity
-
Cell Plating: Seed cells in a 96-well white-walled plate suitable for luminescence measurements.
-
Drug Treatment: Treat cells with a serial dilution of this compound and appropriate controls for the desired time (e.g., 6 hours).[5]
-
Caspase-Glo® 3/7 Assay: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.[3]
Visualizations: Signaling Pathways and Workflows
Caption: On-target mechanism of this compound sequestering G-actin to prevent polymerization.
Caption: Potential off-target pathway for this compound-induced apoptosis via caspases.
Caption: Off-target inhibition of RhoA/MRTF/SRF signaling by this compound.
References
- 1. Dynamic actin cycling through mitochondrial subpopulations locally regulates the fission–fusion balance within mitochondrial networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound or ATP depletion induces cofilin-dependent translocation of actin into nuclei of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to minimize cytotoxicity of Latrunculin B
Welcome to the technical support center for Latrunculin B (Lat-B). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize cytotoxicity and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable marine toxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to monomeric G-actin in a 1:1 ratio, which prevents the formation and assembly of F-actin filaments.[1][2][3] This disruption of the actin cytoskeleton affects various cellular processes, including cell shape, motility, division, and intracellular transport.[4][5]
Q2: What is the primary cause of this compound-induced cytotoxicity?
A2: The primary cause of this compound's cytotoxicity stems from its potent disruption of the actin cytoskeleton, which is essential for numerous critical cellular functions.[4][5] At high concentrations, this disruption can lead to programmed cell death (apoptosis) through the activation of pathways such as the caspase-3/7 pathway.[2]
Q3: Is this compound always cytotoxic?
A3: Not necessarily. The cytotoxic effects of this compound are highly dependent on the concentration and the duration of exposure.[6][7] At lower concentrations and shorter incubation times, this compound can effectively inhibit actin polymerization with minimal impact on cell viability, allowing for the study of actin-dependent processes.[8][9]
Q4: How does this compound compare to Latrunculin A in terms of potency and cytotoxicity?
A4: Latrunculin A is generally considered to be more potent than this compound.[1][2] Consequently, this compound may have fewer off-target effects and is often preferred for experiments where minimizing cytotoxicity is a priority.[1]
Troubleshooting Guide: Minimizing Cytotoxicity
Issue: High levels of cell death observed after treatment with this compound.
When encountering excessive cytotoxicity, a systematic approach to troubleshooting is recommended. The following steps will help you identify and address the potential causes.
Step 1: Verify Experimental Parameters
It is crucial to ensure that all experimental components are correct.
-
Compound Integrity:
-
Solubility: Confirm that this compound is fully dissolved in your solvent (e.g., DMSO).[10] Precipitates can lead to inaccurate final concentrations.[10]
-
Storage: Ensure the compound has been stored correctly at -20°C and protected from light to prevent degradation. Repeated freeze-thaw cycles should be avoided.[10]
-
-
Cell Culture Conditions:
-
Cell Health: Use cells that are in the logarithmic growth phase and exhibit high viability before starting the experiment. Stressed or confluent cells can be more susceptible to drug-induced toxicity.[10]
-
Contamination: Regularly check for microbial contamination, such as mycoplasma, which can alter cellular responses.[10]
-
Step 2: Optimize Concentration and Exposure Time
The most critical factors in managing this compound cytotoxicity are concentration and duration of treatment.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental goals.
-
General Guidance:
-
For many cell lines, concentrations in the nanomolar (nM) range are sufficient to disrupt the actin cytoskeleton without causing significant cell death.[2][11]
-
Start with a low concentration (e.g., 5-10 nM) and titrate upwards.
-
Keep exposure times as short as possible to achieve the desired effect. The effects of this compound can be reversible, especially at lower concentrations.[2]
-
Step 3: Consider Cell Line-Specific Sensitivity
Different cell lines can exhibit varying sensitivities to this compound. It is important to consult the literature for data on your specific cell type or to perform preliminary experiments to establish a baseline.
Quantitative Data Summary
The following tables provide a summary of reported concentrations and their effects to guide your experimental design.
Table 1: Effective Concentrations of this compound in Different Applications
| Application | Cell Type | Concentration | Exposure Time | Outcome | Reference |
| Inhibition of Pollen Germination | Pollen | 40-50 nM | Not Specified | Half-maximal inhibition | [2] |
| Inhibition of Pollen Tube Extension | Pollen Tubes | 5-7 nM | Not Specified | Half-maximal inhibition | [2] |
| Inhibition of Endocytosis | Tobacco Pollen Tubes | Low concentrations | 15 minutes | Inhibition of plasma membrane endocytosis | [9] |
| Regulation of Electrophysiology | PV Cardiomyocytes | 100 nM | Not Specified | Altered ion channel currents | [12] |
| Disruption of Microfilaments | Wild-type and KO cells | 0.5 µM | Not Specified | Decreased cell stiffness | [13] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 | Exposure Time | Notes | Reference |
| HeLa | Growth Inhibition | 1.4 µM | Not Specified | [12] | |
| HCT116 | Growth Inhibition | 7.1 µM | Not Specified | Less potent than Latrunculin A | |
| MDA-MB-435 | Growth Inhibition | 4.8 µM | Not Specified | Less potent than Latrunculin A | |
| MDA-MB-231 | MTT Assay | > 1.0 µM | 72 hours | Insignificant toxicity at ≤ 1.0 µM | [8] |
Key Experimental Protocols
1. MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Phalloidin Staining for F-actin Visualization
Phalloidin staining is a common method to visualize the F-actin cytoskeleton.
-
Principle: Phalloidin is a bicyclic peptide that binds with high affinity to F-actin. When conjugated to a fluorescent dye, it allows for the visualization of actin filaments by fluorescence microscopy.
-
Methodology:
-
Culture cells on coverslips and treat with this compound as required.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin in PBS for 20-30 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
High concentrations of this compound can induce apoptosis through the activation of effector caspases.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow: Optimizing this compound Concentration
This workflow outlines the steps to determine the optimal, non-toxic concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Logical Relationship: Factors Influencing this compound Cytotoxicity
This diagram illustrates the key factors that contribute to the cytotoxic effects of this compound.
Caption: Factors influencing this compound cytotoxicity.
References
- 1. adipogen.com [adipogen.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Latrunculin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered when using Latrunculin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeable marine toxin that inhibits actin polymerization.[1][2][3] It functions by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[1][3][4] This binding prevents the G-actin monomers from incorporating into filamentous actin (F-actin), leading to the disruption and disassembly of existing actin filaments.[1][3]
Q2: What is the difference between Latrunculin A and this compound?
Latrunculin A and B are related compounds, but Latrunculin A is generally considered to be more potent than this compound.[4][5] Consequently, this compound may have fewer off-target effects.[1][5] The effects of this compound can also be more transient, especially in the presence of serum.[6]
Q3: My this compound treatment is showing inconsistent or no effect. What are the possible causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Instability: this compound is sensitive to light, and its inhibitory effect can diminish rapidly in serum-containing media.[2] It is also sensitive to acids and bases.[6]
-
Improper Storage: The compound should be stored at -20°C, protected from light, and under desiccating conditions.[7][8] Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[9]
-
Incorrect Concentration: The effective concentration of this compound is highly dependent on the cell type and the specific biological process being studied.[9][10] A concentration that is effective in one cell line may not be in another.
-
Cell Health: The overall health and confluency of the cells can impact their response to the treatment. Unhealthy or stressed cells may exhibit an altered actin cytoskeleton at baseline.
-
Presence of Serum: Fetal bovine serum (FBS) can slowly inactivate this compound, making its effects more transient.[8][9][10][11]
Troubleshooting Guides
Issue 1: Variability in Actin Disruption Between Experiments
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound and treated cells from light. |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments. Starve cells if necessary to synchronize them before treatment. |
| Presence of Serum | If possible, perform experiments in serum-free media. If serum is required, be aware that the effects of this compound may be transient and optimize the treatment time accordingly.[6][8] |
Issue 2: No Observable Effect on Actin Cytoskeleton
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Effective concentrations can range from the low nanomolar to the micromolar range.[12][13][14] |
| Incorrect Solvent | Ensure that the this compound is fully dissolved in a suitable solvent like DMSO or ethanol before diluting it in your culture medium.[7][8][11] |
| Short Incubation Time | The time required to observe effects can vary. Perform a time-course experiment to identify the optimal incubation period. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Consider trying a more potent analog like Latrunculin A if necessary.[4] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell types and experimental contexts.
| Cell Type/System | Effective Concentration | Observed Effect | Reference |
| Fibroblasts | 20 nM - 200 nM | Disruption of mechanical properties (contractile force and stiffness) | [12][13] |
| Fibroblasts (in presence of serum) | Shifted upward by tenfold | Disruption of mechanical properties | [12][13] |
| Pollen Germination (Maize) | 40 - 50 nM (half-maximal inhibition) | Inhibition of germination | [4] |
| Pollen Tube Extension (Maize) | 5 - 7 nM (half-maximal inhibition) | Inhibition of tube extension | [4] |
| HCT116 Cancer Cells | 7.1 µM (IC50) | Growth inhibition | |
| MDA-MB-435 Cancer Cells | 4.8 µM (IC50) | Growth inhibition | |
| Smooth Muscle Cells | 0.5 µM | Disruption of stress fiber formation | [15] |
| HEK293 Cells | 10 nM (in combination with 200 nM wortmannin) | Enlargement of Rab5-positive early endosomes | [16] |
| HL60 Cells | 100 nM | Alteration of mechanical properties | [17] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO or ethanol. For example, dissolve 1 mg of this compound in a sufficient volume of DMSO to make a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light.[9]
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the this compound solution to the medium and mix well before adding it to the cells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (determined by a time-course experiment) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with your intended analysis, such as immunofluorescence staining for F-actin, Western blotting for signaling proteins, or live-cell imaging.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Fixation: After treatment, gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in blocking solution for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Cellular processes affected by this compound-induced actin disruption.
References
- 1. adipogen.com [adipogen.com]
- 2. apexbt.com [apexbt.com]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound | Actin-related Products: R&D Systems [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tribioscience.com [tribioscience.com]
- 10. This compound - Focus Biomolecules [mayflowerbio.com]
- 11. astorscientific.us [astorscientific.us]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pure.mpg.de [pure.mpg.de]
Latrunculin B solvent compatibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latrunculin B. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in several organic solvents. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1]
Q2: What is the solubility of this compound in these solvents?
The solubility of this compound can vary slightly between suppliers, but typical solubilities are provided in the table below.
| Solvent | Maximum Concentration |
| DMSO | 25 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
| Methanol | 50 mg/mL |
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound solid, which is often supplied as a film, in the solvent of your choice (e.g., DMSO).[1] It is recommended to purge the solvent with an inert gas before use. For detailed calculations for specific concentrations, refer to the experimental protocols section.
Q4: What are the recommended storage conditions for this compound?
The storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Stability |
| Solid/Film | -20°C | ≥ 1 to 4 years[1] |
| In DMSO or Ethanol | -20°C | Up to 3 months |
| In Solvent | -20°C | 1 month[2][3] |
| In Solvent | -80°C | 6 months[2][3] |
Q5: Is this compound stable in cell culture media?
This compound is gradually inactivated by serum, which can make its effects transient in the continued presence of the compound in cell culture.[1] This property may be advantageous for short-term studies.[1]
Troubleshooting Guide
Issue 1: this compound precipitate is observed in my stock solution.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solution: Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a new stock solution at a lower concentration, not exceeding the recommended maximum concentrations listed in the table above.
Issue 2: Inconsistent or weaker-than-expected experimental results.
-
Possible Cause 1: Improper storage of the stock solution. Storing stock solutions at temperatures warmer than -20°C or for longer than the recommended duration can lead to degradation.
-
Solution 1: Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Possible Cause 2: Inactivation by serum. If using a serum-containing cell culture medium, the activity of this compound may decrease over time.[1]
-
Solution 2: For prolonged experiments, consider replenishing the this compound-containing medium at regular intervals.
Issue 3: Difficulty dissolving the this compound film.
-
Possible Cause: The film may adhere strongly to the vial.
-
Solution: Add the chosen solvent to the vial and ensure the entire surface where the film was deposited is wetted. Gentle vortexing or sonication can aid in dissolution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Determine the required mass: The molecular weight of this compound is approximately 395.5 g/mol . To prepare a 10 mM stock solution, you will need to weigh out the appropriate amount of this compound.
-
Solvent preparation: Use anhydrous, high-purity DMSO. It is good practice to purge the DMSO with an inert gas like argon or nitrogen to remove dissolved oxygen, which can degrade the compound over time.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound solid/film. For example, to make a 10 mM solution from 1 mg of this compound (FW: 395.5), you would add 252.8 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for common this compound issues.
References
Validation & Comparative
Validating Actin Depolymerization: A Comparative Guide to Latrunculin B and Other Actin-Targeting Compounds
For researchers in cell biology, cancer research, and drug development, the ability to manipulate and validate the actin cytoskeleton is crucial for understanding a myriad of cellular processes. Latrunculin B is a widely used reagent for inducing actin depolymerization. This guide provides a comprehensive comparison of this compound with other common actin-targeting compounds, supported by experimental data and detailed protocols to assist in the selection and validation of the most appropriate tool for your research needs.
Mechanism of Action: A Comparative Overview
Actin dynamics, the constant polymerization and depolymerization of actin filaments, are central to cell motility, division, and maintenance of cell shape. Several small molecules can modulate this process, each with a distinct mechanism of action.
This compound and its more potent counterpart, Latrunculin A, function by sequestering globular actin (G-actin) monomers in a 1:1 ratio.[1][2] This prevents their incorporation into growing filamentous actin (F-actin) chains, shifting the equilibrium towards depolymerization.[1][2]
Cytochalasin D , another commonly used actin depolymerization agent, acts by capping the barbed (fast-growing) ends of F-actin filaments.[3][4] This prevents the addition of new G-actin monomers, leading to a net depolymerization as monomers dissociate from the pointed (slow-growing) end.
In contrast, Jasplakinolide promotes actin polymerization and stabilizes existing F-actin filaments, making it a useful tool for studying the effects of a hyper-stabilized actin cytoskeleton.[5][6][7][8] It competes with phalloidin for binding to F-actin.[6][7][8]
Swinholide A is a potent marine toxin that severs F-actin filaments and sequesters actin dimers.[9][10][11] Its effects on the actin cytoskeleton are visually similar to those of the latrunculins.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasplakinolide | CAS:102396-24-7 | Stabilizes F-actin; promotes actin polymerization | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Swinholide A is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Latrunculin B on Actin Dynamics: A Comparative Guide for Researchers
For researchers in cellular biology, drug development, and related scientific fields, understanding the intricate dynamics of the actin cytoskeleton is paramount. Actin polymerization and depolymerization are fundamental processes governing cell motility, structure, and signaling. Pharmacological tools that modulate these processes are invaluable for dissecting cellular mechanisms. This guide provides a comprehensive comparison of Latrunculin B, a potent actin polymerization inhibitor, with other commonly used actin-modulating agents. We present supporting experimental data from Western blot analyses, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.
Performance Comparison of Actin Polymerization Inhibitors
This compound exerts its effect by sequestering globular actin (G-actin) monomers, thereby preventing their incorporation into filamentous actin (F-actin) polymers.[1][2] This action leads to a net depolymerization of existing actin filaments. To quantitatively assess the impact of this compound in comparison to other agents, we can analyze the ratio of G-actin to F-actin within cells using Western blot analysis of fractionated cell lysates.
A study comparing the effects of the actin-depolymerizing agent this compound and the actin-stabilizing agent Jasplakinolide on the G-actin to F-actin ratio in human uterine fibroblasts (HuF) provides key quantitative insights. The data below is adapted from a representative Western blot analysis where the G-actin and F-actin fractions were separated and probed for β-actin.
| Treatment Condition | G-actin Level (Relative to Control) | F-actin Level (Relative to Control) | G-actin : F-actin Ratio (Relative to Control) | Primary Mechanism of Action |
| Untreated Control | 1.0 | 1.0 | 1.0 | Baseline actin dynamics |
| This compound (1h treatment) | Increased | Decreased | Significantly Increased | Sequesters G-actin monomers, preventing polymerization.[1] |
| Jasplakinolide (1h treatment) | Significantly Decreased | Increased | Significantly Decreased | Stabilizes F-actin, promoting polymerization and preventing depolymerization. |
Note: This table summarizes the expected outcomes based on the known mechanisms of these drugs and is supported by qualitative data from cited literature. Precise fold-changes can vary between cell types and experimental conditions.
In addition to altering the G-actin to F-actin ratio, different actin inhibitors exhibit varying potencies. For instance, Latrunculin A is generally considered more potent than this compound.[2] When compared to Cytochalasin D, which caps the barbed ends of actin filaments to prevent elongation, Latrunculin A has been shown to induce complete cell rounding at lower concentrations.[2] While both this compound and Cytochalasin D disrupt the actin cytoskeleton, their effective concentration ranges can differ, with some studies suggesting a broader effective range for Cytochalasin D.
It is important to note that these compounds primarily affect the polymerization state of actin. While some studies have reported minor changes in total actin synthesis upon prolonged treatment with certain cytoskeletal drugs, the immediate and primary effect of this compound is the disruption of actin filament assembly, not a significant change in the total cellular actin protein level.
Experimental Protocols
A detailed protocol for performing a Western blot analysis to assess the G-actin to F-actin ratio after this compound treatment is provided below.
Protocol: Western Blot Analysis of G-actin/F-actin Ratio
1. Cell Culture and Treatment: a. Plate cells (e.g., human uterine fibroblasts) in appropriate culture vessels and grow to 80-90% confluency. b. Treat cells with this compound (e.g., 0.5 µM) or other actin inhibitors (e.g., Jasplakinolide at 0.5 µM, Cytochalasin D at 2 µM) for the desired time period (e.g., 1 hour) in serum-free media. Include an untreated control group.
2. G-actin and F-actin Fractionation: a. Following treatment, wash the cells with ice-cold PBS. b. Lyse the cells in an F-actin stabilization buffer. c. Centrifuge the lysate at a low speed to pellet unbroken cells. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. e. The resulting supernatant contains the G-actin fraction. Carefully collect this fraction. f. The pellet contains the F-actin fraction. Resuspend the pellet in a buffer containing an actin depolymerizing agent to solubilize the F-actin.
3. Protein Quantification: a. Determine the protein concentration of both the G-actin and F-actin fractions using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each G-actin and F-actin sample onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against β-actin overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Densitometry Analysis: a. Quantify the band intensities for β-actin in both the G-actin and F-actin fractions using image analysis software. b. Calculate the G-actin to F-actin ratio for each treatment condition and normalize to the untreated control.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
References
Control Experiments for Latrunculin B Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating cytoskeletal dynamics, Latrunculin B is a potent and widely used tool for the specific inhibition of actin polymerization. Proper experimental design, including the use of appropriate controls, is paramount for the accurate interpretation of results. This guide provides a comparative overview of control experiments for this compound studies, offering data on alternative actin modifiers and detailed experimental protocols.
This compound disrupts actin polymerization by sequestering globular actin (G-actin) monomers, thereby preventing their addition to filamentous actin (F-actin) filaments. This leads to the depolymerization of existing actin filaments and the inhibition of new filament formation. Understanding this mechanism is key to designing effective control experiments.
Comparison of Actin Polymerization Modulators
The following table summarizes the key characteristics and effective concentrations of this compound and two common alternatives, Cytochalasin D and Jasplakinolide. These reagents serve as excellent positive controls for actin disruption and stabilization, respectively.
| Feature | This compound | Cytochalasin D | Jasplakinolide |
| Mechanism of Action | Sequesters G-actin monomers, preventing polymerization.[1][2] | Caps the barbed (+) ends of F-actin, preventing both polymerization and depolymerization.[2] | Stabilizes F-actin by promoting polymerization and preventing depolymerization.[3][4] |
| Primary Effect | F-actin depolymerization. | Inhibition of actin dynamics. | F-actin stabilization. |
| Effective Concentration (in cells) | 20 nM - 200 nM.[5][6][7] | 200 pM - 2 µM.[5][6][7] | 100 nM - 1 µM. |
| Cell Permeability | Cell permeable. | Cell permeable. | Cell permeable. |
| Reversibility | Reversible upon washout. | Reversible upon washout. | Poorly reversible. |
Key Experimental Protocols
To validate the effects of this compound and to compare its activity with other actin-modifying agents, several key experiments are essential. Detailed methodologies for these experiments are provided below.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay quantitatively measures the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT). A 5-10% pyrene-actin to unlabeled actin ratio is common.[8][9]
-
Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).
-
Prepare stock solutions of this compound, Cytochalasin D, and Jasplakinolide in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
In a fluorometer cuvette or a black 96-well plate, add the G-actin solution.
-
For experimental wells, add the desired concentration of this compound or other compounds. For control wells, add the vehicle (e.g., DMSO).
-
Initiate polymerization by adding the 10x polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[10] Record measurements every 15-30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Compare the polymerization curves of the treated samples to the vehicle control. This compound and Cytochalasin D will inhibit the rate and extent of polymerization, while Jasplakinolide may enhance it.
-
F-actin Staining in Fixed Cells (Phalloidin Staining)
This method allows for the visualization of F-actin organization within cells using fluorescently-labeled phalloidin, a fungal toxin that binds specifically to F-actin.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound, Cytochalasin D, Jasplakinolide, or vehicle (DMSO) at the desired concentrations and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Staining and Imaging:
-
Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA for 20-60 minutes at room temperature, protected from light.[12][13]
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of actin disruption on collective cell migration.
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a culture dish or a multi-well plate and grow them to confluence.
-
-
Creating the "Wound":
-
Using a sterile pipette tip, create a straight scratch or "wound" through the cell monolayer.[14]
-
Wash the cells with PBS to remove dislodged cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing this compound, other compounds, or vehicle.
-
Acquire images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different time points.
-
Calculate the rate of wound closure by determining the change in wound area over time.
-
Compare the migration rates of treated cells to the control cells. Inhibition of actin polymerization is expected to significantly reduce the rate of cell migration.
-
Visualization of Cellular Pathways and Workflows
To further elucidate the experimental logic and the underlying biological processes, the following diagrams are provided.
References
- 1. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. [Effect of this compound, jasplakinolide and brefeldin A on the store-dependent Ca2+ entry in macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasplakinolide, an actin stabilizing agent, alters anaphase chromosome movements in crane-fly spermatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by Tropomodulin and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phalloidin staining protocol | Abcam [abcam.com]
- 13. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
A Comparative Guide to Actin Dynamics Modulators: Latrunculin B vs. Jasplakinolide
For researchers in cell biology, cancer research, and drug development, the actin cytoskeleton is a critical target for investigation. Its dynamic nature, governed by the equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin), is fundamental to cellular processes ranging from motility and division to intracellular transport. Latrunculin B and Jasplakinolide are two powerful chemical probes extensively used to dissect these processes by directly targeting actin. While both modulate actin dynamics, their mechanisms of action are diametrically opposed, leading to distinct cellular effects. This guide provides a detailed comparison of this compound and Jasplakinolide, supported by experimental data and methodologies.
Opposing Mechanisms of Action
This compound: The Monomer Sequestrator
This compound, a toxin isolated from the marine sponge Latrunculia magnifica, functions as a potent inhibitor of actin polymerization.[1][2] It achieves this by binding to G-actin monomers in a 1:1 stoichiometric ratio, effectively sequestering them and preventing their incorporation into growing actin filaments.[1][2][3] This disruption of the G-actin pool shifts the equilibrium towards filament disassembly, leading to a net depolymerization of F-actin.[1][2] The binding site for latrunculins is located in the nucleotide-binding cleft between subdomains 2 and 4 of the actin monomer.[4] This interaction is thought to prevent the conformational changes necessary for the G-actin monomer to be incorporated into a filament.[4]
Jasplakinolide: The Filament Stabilizer
In contrast, Jasplakinolide, a cyclic peptide derived from the marine sponge Jaspis johnstoni, is a potent inducer and stabilizer of actin polymerization.[5][6][7] It binds to F-actin, stabilizing the filament structure and inhibiting its depolymerization.[8] Paradoxically, while it stabilizes existing filaments in vitro, in vivo it can disrupt actin filament organization and induce the polymerization of monomeric actin into amorphous masses.[8][9] This is because Jasplakinolide enhances the rate of actin filament nucleation, effectively lowering the critical concentration required for polymerization.[8][9] It competitively binds to the same site on F-actin as phalloidin.[5][6]
At a Glance: Key Differences
| Feature | This compound | Jasplakinolide |
| Primary Target | G-actin (monomeric actin)[1][3] | F-actin (filamentous actin)[5][8] |
| Mechanism | Sequesters G-actin, preventing polymerization and promoting net depolymerization.[1][2][4] | Stabilizes F-actin, inhibiting depolymerization and promoting nucleation.[8][9] |
| Cellular Effect | Disruption and disassembly of the actin cytoskeleton.[1][3] | Stabilization of existing actin filaments and formation of actin aggregates.[8][9] |
Quantitative Comparison
The following table summarizes key quantitative parameters for this compound and Jasplakinolide based on available experimental data. It is important to note that these values can vary depending on the experimental conditions, cell type, and actin isoform.
| Parameter | This compound | Jasplakinolide |
| Binding Affinity (Kd) | 74 nM (for maize pollen actin)[10] | ~15 nM (for F-actin, competitive with phalloidin)[5][6] |
| IC50 (Antiproliferative) | 7.1 µM (HCT116 cells), 4.8 µM (MDA-MB-435 cells)[11] | 35 nM (PC3 prostate carcinoma cells)[5][6] |
| Effective Concentration | 5-7 nM for half-maximal inhibition of pollen tube extension.[3] | 50-200 nM for observable effects on F-actin in REF52 cells.[8] |
Mechanistic Diagrams
To visualize the distinct mechanisms of these two compounds, the following diagrams illustrate their points of intervention in the actin polymerization cycle.
Experimental Protocols
A fundamental technique to quantify the effects of compounds like this compound and Jasplakinolide on actin dynamics is the in vitro actin polymerization assay, often utilizing pyrene-labeled actin.
Pyrene-Actin Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. The fluorescence of pyrene-actin is significantly enhanced upon polymerization.
Materials:
-
Monomeric pyrene-labeled actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (10x): e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
This compound and Jasplakinolide stock solutions (in DMSO)
-
Fluorometer and microplates
Methodology:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-actin and unlabeled actin in G-buffer to a desired stock concentration. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a microplate well, combine G-buffer, the compound of interest (this compound, Jasplakinolide, or DMSO as a control) at various concentrations, and the G-actin solution (typically a mix of 5-10% pyrene-labeled actin with unlabeled actin).
-
Initiation of Polymerization: Add 1/10th volume of 10x Polymerization Buffer to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation (~365 nm) and emission (~407 nm) wavelengths. Record the fluorescence intensity over time at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of the compound is assessed by comparing the polymerization curves in its presence to the control.
Conclusion
This compound and Jasplakinolide represent two indispensable tools for the study of actin dynamics, offering contrary yet complementary modes of action. This compound serves as a powerful inhibitor of polymerization by sequestering G-actin monomers, leading to cytoskeletal collapse. Conversely, Jasplakinolide promotes and stabilizes F-actin, effectively freezing the dynamic nature of the cytoskeleton. The choice between these compounds depends entirely on the experimental question at hand. For researchers aiming to understand processes reliant on actin polymerization and turnover, this compound is the agent of choice. For those investigating the roles of stable actin structures or seeking to induce polymerization, Jasplakinolide is the more appropriate tool. A thorough understanding of their distinct mechanisms is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the intricate roles of the actin cytoskeleton in health and disease.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. adipogen.com [adipogen.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. Optical Control of G-Actin with a Photoswitchable Latrunculin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Jasplakinolide: An Actin-Specific Reagent that Promotes Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
Quantifying the Effect of Latrunculin B on Actin Filaments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The ability to precisely manipulate this network is crucial for dissecting these processes and for developing novel therapeutic strategies. Latrunculin B is a widely used marine toxin that serves as a potent and specific inhibitor of actin polymerization. This guide provides a quantitative comparison of this compound with other common actin inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: this compound vs. Alternatives
This compound exerts its effect by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its polymerization into F-actin filaments.[1][2] This sequestration of G-actin shifts the equilibrium towards filament disassembly, leading to a net depolymerization of the actin cytoskeleton.
In contrast, other classes of actin inhibitors, such as the cytochalasins, function through a different mechanism. Cytochalasin D, for example, binds to the barbed (fast-growing) end of F-actin, capping the filament and preventing the addition of new actin monomers.[3] This leads to a net depolymerization as monomers continue to dissociate from the pointed (slow-growing) end.
Below is a diagram illustrating the distinct mechanisms of these inhibitors.
Caption: Mechanisms of this compound and Cytochalasin D.
Quantitative Comparison of Actin Inhibitors
The potency of actin inhibitors can be quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data comparing this compound with other commonly used actin polymerization inhibitors.
Table 1: In Vitro Inhibition of Actin Polymerization
| Compound | Mechanism of Action | IC50 (Actin Polymerization Assay) | Dissociation Constant (Kd) for G-actin |
| This compound | G-actin sequestration | ~50-100 nM | Not widely reported |
| Latrunculin A | G-actin sequestration | ~20-40 nM | ~0.2 µM[4] |
| Cytochalasin D | F-actin barbed end capping | ~200 nM | Not applicable |
Note: IC50 values can vary depending on the specific assay conditions (e.g., actin concentration, source of actin).
Table 2: Effects on Cellular Mechanical Properties
This table presents the effective concentration ranges of this compound and Cytochalasin D required to induce changes in the mechanical properties of cells, such as stiffness and contractile force.
| Compound | Effective Concentration Range (Fibroblast-populated collagen matrices) |
| This compound | 20 nM - 200 nM[3][5] |
| Cytochalasin D | 200 pM - 2 µM[3][5] |
These data indicate that while both compounds effectively disrupt the actin cytoskeleton, their potency and effective concentration ranges can differ significantly. Notably, the effective concentration range for Cytochalasin D is broader than that of this compound.[3][5]
Experimental Protocols
To enable researchers to quantify the effects of this compound and other inhibitors, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound and other inhibitors of interest
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a working solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice.
-
Add the desired concentration of this compound or other inhibitors to the G-actin solution and incubate on ice for a specified time (e.g., 5-10 minutes).
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.
-
Immediately place the sample in the fluorometer and record the fluorescence intensity over time.
-
The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.
Caption: Workflow for the Pyrene-Actin Polymerization Assay.
Protocol 2: Quantification of F-actin in Cells by Phalloidin Staining
This protocol uses fluorescently labeled phalloidin, which specifically binds to F-actin, to visualize and quantify changes in the actin cytoskeleton within cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound or other inhibitors for the appropriate time.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 5-10 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled phalloidin solution (typically 1:100 to 1:1000 dilution in PBS) for 20-90 minutes at room temperature, protected from light.
-
(Optional) Incubate with DAPI for nuclear staining.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the F-actin content by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Signaling Pathways Affected by Actin Disruption
The integrity of the actin cytoskeleton is intricately linked to numerous signaling pathways that regulate cell behavior. Disruption of actin dynamics by agents like this compound can have profound effects on these pathways. The Rho family of small GTPases, including RhoA, Rac, and Cdc42, are master regulators of the actin cytoskeleton.[7][8] These GTPases receive signals from various cell surface receptors and, in turn, activate downstream effectors that control actin polymerization, contractility, and organization.[9]
For instance, RhoA activation typically leads to the formation of stress fibers and focal adhesions through its effector ROCK. Rac activation promotes the formation of lamellipodia, while Cdc42 is involved in the formation of filopodia. By disrupting the fundamental building blocks of these structures, this compound can indirectly inhibit these signaling outputs.
Caption: Overview of Rho GTPase signaling to the actin cytoskeleton.
References
- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. cusabio.com [cusabio.com]
- 9. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
Cross-Validation of Latrunculin B Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular processes reliant on the actin cytoskeleton, researchers have two primary tools at their disposal for disrupting actin function: pharmacological inhibitors and genetic knockdowns. This guide provides a comprehensive comparison of Latrunculin B, a potent actin polymerization inhibitor, and genetic knockdown techniques such as siRNA and shRNA that target actin expression. By understanding the nuances of each approach, researchers can make informed decisions for their experimental designs and accurately interpret their findings.
Introduction to Cytoskeletal Disruption Techniques
This compound: A naturally occurring toxin isolated from the Red Sea sponge Latrunculia magnifica, this compound functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio.[1][2] This sequestration prevents the polymerization of G-actin into filamentous actin (F-actin), leading to the disruption and depolymerization of existing actin filaments.[1][2] The effects of this compound are typically rapid and reversible upon removal of the compound.
Genetic Knockdowns (siRNA/shRNA): Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are powerful tools for silencing gene expression.[3][4] These short RNA molecules utilize the cell's endogenous RNA interference (RNAi) machinery to target and degrade specific messenger RNA (mRNA) molecules.[5][6] In the context of this guide, siRNAs or shRNAs are designed to target the mRNA encoding for actin, thereby preventing its translation into protein and leading to a depletion of the total actin pool within the cell. This method offers high specificity but generally requires a longer timeframe to observe a phenotypic effect compared to pharmacological inhibitors.
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound and actin-specific genetic knockdowns on key cellular processes. It is important to note that this data is collated from various studies and may not be directly comparable due to differences in cell types, experimental conditions, and quantification methodologies.
| Feature | This compound | Actin Knockdown (siRNA/shRNA) | Key Considerations |
| Actin Stress Fiber Integrity | Dose-dependent disruption and collapse of stress fibers.[7][8] Significant decrease in actin filament length.[9] | Reduction in the number and thickness of actin stress fibers. | The effect of this compound is immediate, while knockdown effects are dependent on protein turnover rates. |
| Cell Migration | Significant inhibition of cell migration.[10] | Significant reduction in cell migration velocity and directionality.[11] | The acute effect of this compound may differ from the chronic adaptation to reduced actin levels in knockdown experiments. |
| Focal Adhesions | Disruption of focal adhesion formation and signaling.[12] | Altered focal adhesion dynamics and distribution. | Focal adhesion phenotypes can be a secondary effect of cytoskeletal disruption in both methods. |
| Time to Effect | Rapid, within minutes to hours.[8] | Slower, typically 24-72 hours to achieve significant protein depletion.[10] | Experimental timelines must be adjusted accordingly. |
| Reversibility | Generally reversible upon washout. | Long-lasting, potentially permanent with stable shRNA expression. | Reversibility of this compound allows for studying the recovery of cellular processes. |
| Specificity & Off-Target Effects | Can have off-target effects at high concentrations. | Can have off-target effects due to miRNA-like activity.[3] | Careful dose-response and control experiments are crucial for both methods. |
Signaling Pathways and Mechanisms of Action
The actin cytoskeleton is a central hub for numerous signaling pathways that regulate cell shape, motility, and proliferation. Both this compound and genetic knockdowns of actin impact these pathways by disrupting the core machinery of actin dynamics.
Mechanism of Action: this compound vs. siRNA
The following diagrams illustrate the distinct mechanisms by which this compound and siRNA disrupt actin function.
Figure 1. Mechanisms of this compound and siRNA action.
Impact on Rho GTPase and Focal Adhesion Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They control the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell migration and adhesion. Focal adhesions are large protein complexes that link the actin cytoskeleton to the extracellular matrix, acting as both mechanical anchors and signaling hubs. Disruption of the actin cytoskeleton by either this compound or genetic knockdown profoundly affects these pathways.
Figure 2. Disruption of actin-dependent signaling pathways.
Experimental Protocols
This compound Treatment
Objective: To acutely disrupt the actin cytoskeleton in cultured cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the range of 0.1 - 10 µM, concentration should be optimized for each cell type and experimental question).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (ranging from minutes to several hours, depending on the experiment).
-
Analysis: Proceed with downstream analysis, such as immunofluorescence staining for F-actin, cell migration assays, or biochemical assays.
siRNA-Mediated Actin Knockdown
Objective: To specifically reduce the expression of actin protein in cultured cells.
Materials:
-
siRNA targeting actin mRNA (and a non-targeting control siRNA)
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells one day before transfection to ensure they are in the exponential growth phase and at an appropriate confluency (typically 50-70%) at the time of transfection.
-
Preparation of siRNA-Transfection Reagent Complexes: a. In one tube, dilute the actin siRNA (or control siRNA) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the reagent's protocol).
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and subsequent protein depletion. The optimal time should be determined empirically.
-
Analysis: Harvest the cells to assess knockdown efficiency by Western blotting or qRT-PCR. Proceed with functional assays to evaluate the phenotypic consequences of actin knockdown.
shRNA-Mediated Actin Knockdown (Lentiviral Transduction)
Objective: To achieve stable, long-term knockdown of actin expression.
Materials:
-
Lentiviral particles containing shRNA targeting actin (and a non-targeting control)
-
Polybrene
-
Cultured cells of interest
-
Puromycin (or other selection antibiotic)
Procedure:
-
Cell Seeding: Plate cells 24 hours prior to transduction.
-
Transduction: a. On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. b. Add the lentiviral particles at the desired multiplicity of infection (MOI). c. Incubate the cells with the virus for 12-24 hours.
-
Recovery: Replace the virus-containing medium with fresh culture medium and incubate for another 24-48 hours.
-
Selection: Add the appropriate selection antibiotic (e.g., puromycin) to the culture medium to select for successfully transduced cells.
-
Expansion and Analysis: Expand the resistant cell population and verify actin knockdown by Western blotting or qRT-PCR before proceeding with downstream experiments.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and genetic knockdown of actin depends heavily on the specific research question and the desired experimental timeframe.
-
This compound is ideal for studying the acute effects of actin depolymerization and for experiments requiring rapid and reversible disruption of the cytoskeleton. Its broad and immediate action makes it a powerful tool for dissecting the immediate cellular responses to cytoskeletal collapse.
-
Genetic knockdowns (siRNA/shRNA) are the preferred method for investigating the long-term consequences of reduced actin expression and for studies where high specificity is paramount. While the onset of the effect is slower, this approach minimizes the potential for off-target effects associated with chemical inhibitors and allows for the study of cellular adaptations to chronic actin depletion.
By carefully considering the advantages and limitations of each technique, researchers can design robust experiments that provide clear and reliable insights into the multifaceted roles of the actin cytoskeleton in cellular function.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional effects of actin-binding compounds: the cytoplasm sets the tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Actin stabilization in cell migration [frontiersin.org]
- 10. Nuclear actin regulates cell proliferation and migration via inhibition of SRF and TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Latrunculin B: A Procedural Guide
Latrunculin B is a naturally derived toxin commonly utilized in laboratory settings to study the actin cytoskeleton.[1][2][3] While potent in its biological effects, its classification regarding hazardous waste can vary, underscoring the need for careful handling and disposal. This guide provides essential, step-by-step procedures to ensure the safe management of this compound waste, protecting both laboratory personnel and the environment.
Although some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat all chemical waste with caution.[4] One product information sheet explicitly states the material should be considered hazardous until more information is available.[1] Therefore, following a conservative approach to disposal is highly recommended.
Essential Safety and Disposal Information
For quick reference, the following table summarizes key data regarding the handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Hazard Classification | Not classified as hazardous according to GHS in some SDSs. However, it is recommended to handle as hazardous. | [1][4] |
| Personal Protective Equipment (PPE) | Standard laboratory chemical handling PPE: safety glasses, lab coat, and chemical-resistant gloves. | [4] |
| Environmental Precautions | Prevent entry into sewers, surface water, or groundwater. Classified as Water Hazard Class 1 (slightly hazardous for water). | [4] |
| Spill Cleanup | For solid spills, pick up mechanically, avoiding dust generation. For solutions, absorb with inert material. | [4][5] |
| Primary Disposal Guideline | Disposal must be conducted in accordance with official, national, and local regulations. | [4][5] |
| Small Quantities | Some sources suggest smaller quantities can be disposed of with household waste, but this should be verified with local regulations. | [4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste streams, including unused stock solutions, contaminated labware, and personal protective equipment (PPE).
Experimental Protocol: Waste Handling and Disposal
-
Waste Segregation:
-
Establish a dedicated waste container specifically for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
-
Solid Waste: Includes contaminated items such as pipette tips, microfuge tubes, gloves, and bench paper.
-
Liquid Waste: Includes unused or expired this compound solutions (e.g., in DMSO or ethanol).[1][6][7]
-
-
Containment and Collection:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof plastic bag or a labeled, sealable container. It is good practice to double-bag this waste.[8]
-
Liquid Waste: Collect liquid waste in a dedicated, unbreakable, and leak-proof container that is compatible with the solvent used (e.g., a high-density polyethylene bottle for DMSO or ethanol solutions).[8][9] Keep the container sealed when not in use.[9]
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[5]
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include the primary solvent (e.g., "in DMSO").
-
Include hazard information as required by your institution. Even if not GHS-classified, noting its biological activity ("Actin Polymerization Inhibitor") is advisable.
-
-
Temporary Storage in the Lab:
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
-
If the waste solution is volatile, store the container in a ventilated area, such as a fume hood.[9]
-
-
Final Disposal:
-
Transfer the properly contained and labeled waste to your institution's central chemical waste storage facility.
-
Arrange for pickup and disposal through your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Crucially, all disposal must adhere to local, state, and national environmental regulations.[5] Never discharge this compound waste down the drain.[4]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 7. This compound | Actin | Tocris Bioscience [tocris.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. latrobe.edu.au [latrobe.edu.au]
Personal protective equipment for handling Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Latrunculin B, a potent, cell-permeable marine toxin that inhibits actin polymerization. Adherence to these procedures is essential to ensure laboratory safety and experimental integrity.
Understanding the Hazard
This compound is a bioactive compound that disrupts the actin cytoskeleton by binding to monomeric G-actin in a 1:1 ratio, thereby preventing its polymerization into F-actin filaments.[1] This mechanism, while invaluable for research, underscores the need for cautious handling to avoid unintended biological effects. Although some Safety Data Sheets (SDS) may classify the pure compound as non-hazardous, it is prudent to treat this compound as a potent toxin due to its biological activity.[2]
Personal Protective Equipment (PPE)
Given the potential for biological activity, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | This compound is often dissolved in solvents like DMSO or ethanol. Nitrile and neoprene offer good resistance to these solvents.[3][4][5][6] Double-gloving provides an additional layer of protection against tears and contamination. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the powder or solvent-based solutions. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood. | If there is a risk of aerosolization of the powder, a fit-tested N95 respirator should be considered. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound, supplied as a film or powder, at -20°C in a desiccated, light-protected environment.[7][8]
Preparation of Stock Solutions
-
All handling of the pure compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, typically at concentrations up to 25 mg/mL.[7][8][9]
-
When dissolving, purge the solvent of choice with an inert gas.[2]
-
Store stock solutions at -20°C. Solutions in DMSO or ethanol are generally stable for up to 3 months.[7]
Experimental Use
-
When diluting the stock solution for experiments, do so in a designated area.
-
Be aware that this compound can be gradually inactivated by serum in cell culture media, which may make its effects transient.[8][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Stock Solutions | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[10][11] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Needles and other sharps must be placed in a puncture-proof sharps container.[11] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to your institution's guidelines for chemically contaminated waste.[11] |
| Spills | See Section 5 for detailed spill cleanup procedures. |
Emergency Procedures
Spills
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed in Section 2.
-
Contain the Spill: For powdered spills, gently cover with absorbent pads. For liquid spills, absorb with a chemical spill pillow or other absorbent material.
-
Decontaminate the Area: Wipe the spill area with a suitable decontaminant (e.g., a 10% bleach solution followed by a water rinse, or a commercially available lab decontaminant).
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Visualizing Key Processes
To further clarify the critical aspects of this compound's mechanism and handling, the following diagrams are provided.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. llg-labware.com [llg-labware.com]
- 4. biotech.gsu.edu [biotech.gsu.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. This compound | CAS 76343-94-7 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
